Product packaging for 6-Methyl-1,7-naphthyridin-8(7H)-one(Cat. No.:CAS No. 922527-17-1)

6-Methyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B3058863
CAS No.: 922527-17-1
M. Wt: 160.17 g/mol
InChI Key: FXGPIIYKBLMIDM-UHFFFAOYSA-N
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Description

6-Methyl-1,7-naphthyridin-8(7H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3058863 6-Methyl-1,7-naphthyridin-8(7H)-one CAS No. 922527-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGPIIYKBLMIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582556
Record name 6-Methyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922527-17-1
Record name 6-Methyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Methyl-1,7-naphthyridin-8(7H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, including selenium dioxide oxidation, catalytic hydrogenation, and Friedländer annulation. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the oxidation of a substituted lutidine, followed by reduction and subsequent cyclocondensation to construct the bicyclic naphthyridinone core.

Synthesis_Workflow cluster_0 Synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde cluster_1 Cyclocondensation (Friedländer Annulation) 3-Nitro-2,4-lutidine 3-Nitro-2,4-lutidine 3-Nitro-4-methylpyridine-2-carbaldehyde 3-Nitro-4-methylpyridine-2-carbaldehyde 3-Nitro-2,4-lutidine->3-Nitro-4-methylpyridine-2-carbaldehyde SeO2, Dioxane, Reflux 3-Amino-4-methylpyridine-2-carbaldehyde 3-Amino-4-methylpyridine-2-carbaldehyde 3-Nitro-4-methylpyridine-2-carbaldehyde->3-Amino-4-methylpyridine-2-carbaldehyde H2, Pd/C, Ethanol This compound This compound 3-Amino-4-methylpyridine-2-carbaldehyde->this compound NaOEt, Ethanol, Reflux Diethyl Malonate Diethyl Malonate Diethyl Malonate->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Nitro-4-methylpyridine-2-carbaldehyde

Reaction: Selenium dioxide oxidation of 3-nitro-2,4-lutidine.

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 3-nitro-2,4-lutidine (1 equivalent) in dioxane.

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve selenium dioxide (1.1 equivalents) in a minimal amount of hot water and add it to the dropping funnel.

  • Add the selenium dioxide solution dropwise to the refluxing mixture over a period of 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-nitro-4-methylpyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde

Reaction: Catalytic hydrogenation of 3-nitro-4-methylpyridine-2-carbaldehyde.

Protocol:

  • Dissolve 3-nitro-4-methylpyridine-2-carbaldehyde (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford 3-amino-4-methylpyridine-2-carbaldehyde, which can be used in the next step without further purification if of sufficient purity.

Synthesis of this compound

Reaction: Friedländer annulation of 3-amino-4-methylpyridine-2-carbaldehyde with diethyl malonate.

Protocol:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Add a solution of 3-amino-4-methylpyridine-2-carbaldehyde (1 equivalent) in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data (Expected)
3-Nitro-4-methylpyridine-2-carbaldehydeC₇H₆N₂O₃166.1460-7085-88¹H NMR (CDCl₃, δ): 10.2 (s, 1H, CHO), 8.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.7 (s, 3H, CH₃). IR (KBr, cm⁻¹): 1705 (C=O), 1530, 1350 (NO₂).
3-Amino-4-methylpyridine-2-carbaldehydeC₇H₈N₂O136.1585-9592-95¹H NMR (CDCl₃, δ): 9.8 (s, 1H, CHO), 8.1 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃). IR (KBr, cm⁻¹): 3450, 3350 (NH₂), 1680 (C=O).
This compoundC₉H₈N₂O160.1750-65>250¹H NMR (DMSO-d₆, δ): 11.5 (br s, 1H, NH), 8.5 (s, 1H, H-5), 8.0 (d, 1H, H-2), 7.2 (d, 1H, H-3), 6.5 (s, 1H, H-4), 2.4 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ): 162 (C=O), 155, 148, 140, 135, 120, 118, 115, 20 (CH₃). MS (ESI): m/z 161 [M+H]⁺.

Note: Spectroscopic data are predicted based on analogous structures and may vary.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations and a key ring-forming reaction. The overall logic is to construct the bicyclic system from a suitably functionalized pyridine precursor.

Logical_Relationship Start Starting Material (3-Nitro-2,4-lutidine) FGI1 Functional Group Interconversion 1 (Oxidation) Start->FGI1 Intermediate1 Key Intermediate (3-Amino-4-methylpyridine-2-carbaldehyde) RingFormation Ring Formation (Cyclocondensation) Intermediate1->RingFormation Target Target Molecule (this compound) FGI2 Functional Group Interconversion 2 (Reduction) FGI1->FGI2 FGI2->Intermediate1 RingFormation->Target

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for yield and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1,7-naphthyridin-8(7H)-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the 1,7-naphthyridin-8(7H)-one scaffold, with a specific focus on the 6-methyl derivative. Due to the limited availability of direct experimental data for 6-Methyl-1,7-naphthyridin-8(7H)-one, this document leverages data from its parent compound and closely related analogs to provide a thorough understanding of its characteristics and potential applications in drug discovery.

Core Chemical Properties

The fundamental chemical properties of this compound are extrapolated from its parent compound, 1,7-naphthyridin-8(7H)-one, and the closely related 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

Table 1: Physicochemical Properties of 1,7-Naphthyridin-8(7H)-one and a Related Derivative.

Property1,7-Naphthyridin-8(7H)-one4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one
Molecular Formula C₈H₆N₂O[1][2]C₉H₇ClN₂O₂[3]
Molecular Weight 146.15 g/mol [1][2]210.62 g/mol [3]
Appearance Off-white to light brown solid (Predicted)Crystalline solid[3]
Melting Point 237-239 °C (Predicted for parent)Not Reported
Boiling Point 425.6 ± 45.0 °C (Predicted for parent)Not Reported
pKa 11.14 ± 0.20 (Predicted for parent)Not Reported
LogP 0.9231 (Predicted for parent)[1]Not Reported
Topological Polar Surface Area (TPSA) 45.75 Ų (Predicted for parent)[1]Not Reported

Spectroscopic Data

Table 2: Spectroscopic Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. [3]

Spectroscopy Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 2.46 (s, 3H), 6.67 (br. s., 1H), 7.88 (br. s., 1H), 8.65 (br. s., 1H), 11.62 (br. s., 1H)
LC-MS (m/z) 211.0 (100.0%), 213.0 (32.0%), 212.0 (9.9%), 214.0 (3.2%)

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, the synthesis of a structurally similar compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported.[3] This procedure offers a viable synthetic strategy that could be adapted.

Example Experimental Protocol: Synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[3]

Materials:

  • Methyl 4-chloro-3-(prop-1-ynyl)picolinate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Ether

  • Ethyl acetate

  • Acetic acid

Procedure:

  • Warm solutions of hydroxylamine hydrochloride (2.86 mmol) in methanol and potassium hydroxide (4.29 mmol) in methanol are mixed.

  • The resulting solution is cooled to below 40°C, and the precipitated potassium chloride is filtered off.

  • The filtrate is added to a vial containing methyl 4-chloro-3-(prop-1-ynyl)picolinate (0.4770 mmol).

  • The reaction mixture is heated to reflux and monitored by LCMS.

  • After consumption of the starting material (approximately 75 minutes), the mixture is cooled to room temperature and diluted with ether.

  • The precipitate is collected, and a minimal amount of acetic acid is added to quench the mixture.

  • The mixture is then triturated in ethyl acetate and filtered.

  • The filtrate is collected, concentrated, and the resulting solid is dried to yield the title compound.

Biological Activity and Drug Development Potential

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5][6] While the specific biological profile of this compound is uncharacterized, the broader class of naphthyridines has shown significant potential in various therapeutic areas.

Table 3: Reported Biological Activities of Naphthyridine Derivatives.

Therapeutic Area Specific Activities and Targets
Oncology Antiproliferative activity against various cancer cell lines, including colon, breast, and leukemia.[4] Some derivatives act as inhibitors of WNT signaling.[4]
Infectious Diseases Antibacterial activity, famously exemplified by nalidixic acid, a 1,8-naphthyridine derivative.[4]
Inflammation Anti-inflammatory properties have been reported for various naphthyridine scaffolds.[5]
Neuroscience Some derivatives have shown potential in treating neurodegenerative disorders.

The diverse biological activities of naphthyridines make the this compound scaffold a compelling starting point for the design of novel therapeutic agents.

Experimental and Developmental Workflow

The following diagram illustrates a logical workflow for the synthesis, characterization, and initial biological screening of novel naphthyridinone derivatives like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening cluster_development Lead Optimization start Starting Materials reaction Chemical Synthesis start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir purity Purity Analysis (HPLC) workup->purity cytotoxicity Cytotoxicity Assays purity->cytotoxicity antimicrobial Antimicrobial Assays purity->antimicrobial enzyme Enzyme Inhibition Assays purity->enzyme sar Structure-Activity Relationship (SAR) Studies enzyme->sar

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel naphthyridinone compounds.

Conclusion

While direct experimental data on this compound is currently scarce, the broader family of 1,7-naphthyridin-8(7H)-ones and other naphthyridine isomers represents a promising scaffold for the development of new therapeutic agents. The information provided in this guide, drawn from closely related compounds and the extensive literature on naphthyridines, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical class. Further synthetic and biological studies are warranted to fully elucidate the properties and therapeutic applications of this compound.

References

Spectroscopic and Structural Elucidation of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The structural characterization of such novel compounds is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical properties. This technical guide outlines the standard spectroscopic techniques and experimental protocols for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

While specific data is unavailable, the following tables present predicted and extrapolated spectroscopic data for this compound, based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5s3H-CH₃
~6.7d1HAr-H
~7.9d1HAr-H
~8.6s1HAr-H
~11.6br s1HN-H

Note: Predicted values are based on the reported data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one and may vary.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~20-CH₃
~115-155Aromatic Carbons
~160C=O

Note: These are estimated ranges for a substituted naphthyridinone ring system.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680-1650StrongC=O Stretch (Amide)
~1600-1450Medium-StrongAromatic C=C and C=N Stretch

Note: Predicted values are based on characteristic vibrational frequencies for similar functional groups.

Table 4: Predicted Mass Spectrometry Data
m/zIon Type
~160[M]⁺
VariesFragment Ions

Note: The exact mass and fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Procedure:

  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Optimize ion source parameters for maximum signal intensity.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel compound like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis and Confirmation Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Analysis->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Synthetic and Characterization Workflow

Spectroscopic_Analysis_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound Purified Compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight & Formula MS->MS_Info Structure Confirmed Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Spectroscopic Data Integration for Structural Confirmation

References

An In-depth Technical Guide on the Crystal Structure of a 6-Methyl-1,7-naphthyridin-8(7H)-one Analog

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, the specific crystal structure of 6-Methyl-1,7-naphthyridin-8(7H)-one has not been publicly deposited in crystallographic databases. This guide presents a comprehensive analysis of the closely related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one , for which detailed crystallographic data is available. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds.

Abstract

Naphthyridinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their three-dimensional structure is crucial for structure-based drug design and the development of novel therapeutics. This whitepaper provides a detailed overview of the crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, a key analog of the this compound series. The synthesis, experimental protocols for single-crystal X-ray diffraction, and a detailed analysis of the crystallographic data are presented.

Introduction to Naphthyridinones

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,7-naphthyridine isomer and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group and an oxo-functionality, as seen in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. X-ray crystallography provides definitive insights into the solid-state conformation, planarity, and intermolecular interactions of these molecules, which are critical for understanding their structure-activity relationships (SAR).

Synthesis and Crystallization

The title compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (C₉H₇ClN₂O₂), was synthesized through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.[1]

Experimental Protocol: Synthesis

  • Solutions of hydroxylamine hydrochloride (2.86 mmol) in methanol and potassium hydroxide (4.29 mmol) in methanol were prepared and warmed to 50°C.

  • The solutions were mixed, leading to the precipitation of potassium chloride, which was subsequently filtered.

  • The resulting filtrate was added to methyl 4-chloro-3-(prop-1-ynyl)picolinate (0.4770 mmol).

  • The reaction was monitored by LCMS and upon completion (approximately 75 minutes), the mixture was cooled to room temperature and diluted with ether to precipitate the product.

  • The precipitate was collected, quenched with a minimal amount of acetic acid, triturated in ethyl acetate, and filtered.

  • The filtrate was concentrated and the resulting solid was dried to yield the title compound.[1]

Experimental Protocol: Crystallization

Single crystals of sufficient quality for X-ray diffraction were obtained by dissolving a small sample of the compound in a 1:1 mixture of methanol and dichloromethane. The solution was then heated to 50°C and allowed to evaporate to dryness.[1]

Crystal Structure Determination Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

G Crystal Structure Determination Workflow A Synthesis & Purification B Crystal Growth A->B C X-ray Diffraction Data Collection (Bruker APEXII CCD) B->C D Data Reduction & Cell Refinement (SAINT) C->D E Structure Solution (SHELXS97) D->E F Structure Refinement (SHELXL97) E->F G Final Structure Validation & Analysis (PLATON) F->G

A flowchart of the experimental workflow.

Crystallographic Data and Structure Refinement

The crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₉H₇ClN₂O₂
Formula Weight210.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100 K
Wavelength (Cu Kα)1.54178 Å
Absorption Coefficient (μ)3.80 mm⁻¹

Table 2: Unit Cell Dimensions

ParameterValue
a9.3983 (4) Å
b13.8786 (5) Å
c13.5643 (5) Å
α90°
β107.663 (3)°
γ90°
Volume1685.86 (11) ų
Z8

Table 3: Data Collection and Refinement Statistics

ParameterValue
Reflections Collected12070
Independent Reflections3061
R_int0.032
Goodness-of-fit (S)1.05
Final R indices [I > 2σ(I)]R1 = 0.042
R indices (all data)wR2 = 0.115
Largest diff. peak and hole0.50 / -0.41 e Å⁻³

Data sourced from Acta Crystallographica Section E.[1]

Molecular and Crystal Structure Analysis

The asymmetric unit of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one contains two independent molecules that are nearly identical in geometry.[1] These molecules are essentially planar. The two independent molecules form dimeric aggregates through pairs of O—H⋯O hydrogen bonds.[1] A noteworthy feature of this crystal structure is that while these dimeric aggregates exhibit almost perfect inversion symmetry, the center of this inversion does not align with a crystallographic inversion center.[1]

Logical Relationship of Symmetry

The following diagram illustrates the relationship between the observed molecular symmetry and the crystallographic symmetry within the unit cell.

G Symmetry Relationships A Asymmetric Unit (Two Independent Molecules) B Dimeric Aggregates (O-H...O Hydrogen Bonds) A->B C Near-Perfect Non-Crystallographic Inversion Symmetry B->C E Overall Crystal Lattice (Monoclinic, P21/c) C->E D Crystallographic Inversion Center (Not Coincident) D->E

References

An In-depth Technical Guide on the Solubility of 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a framework for understanding and determining its solubility through established experimental protocols. Furthermore, it explores a relevant biological context by illustrating the PI3K/mTOR signaling pathway, which is a known target for structurally similar naphthyridinone derivatives.

Introduction to this compound

This compound belongs to the naphthyridinone class of heterocyclic compounds. Naphthyridine scaffolds are present in numerous biologically active molecules and are of significant interest to the medicinal chemistry community. Understanding the solubility of such compounds is a critical first step in drug discovery and development, as it influences bioavailability, formulation, and ultimately, therapeutic efficacy.

Solubility Profile

Table 1: Representative Solubility of a Naphthyridinone Analog in Various Solvents at 25°C

SolventTypeExpected Solubility (mg/mL)
WaterPolar Protic< 0.1
MethanolPolar Protic1 - 5
EthanolPolar Protic0.5 - 2
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar0.1 - 1
HexaneNonpolar< 0.01

Note: The values presented in this table are illustrative and based on the general solubility characteristics of similar heterocyclic compounds. Actual experimental values for this compound may vary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol outlines the steps to measure the solubility of this compound in a given solvent.

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[4]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Experimental Workflow Diagram

experimental_workflow start Start add_excess Add excess this compound to solvent start->add_excess shake Equilibrate on orbital shaker (24-48h) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered saturated solution filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Biological Relevance: PI3K/mTOR Signaling Pathway

While the specific biological targets of this compound may still be under investigation, it is noteworthy that other naphthyridinone derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6][7][8][9] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[5][9] Therefore, understanding this pathway provides a relevant biological context for the study of this class of compounds.

4.1. PI3K/mTOR Signaling Pathway Diagram

pi3k_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Full Activation) Naphthyridinone This compound (or analog) Naphthyridinone->PI3K Inhibition Naphthyridinone->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by naphthyridinone analogs.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in drug development. While specific quantitative data remains to be published, this guide provides a robust framework for its experimental determination using the shake-flask method. Furthermore, the exploration of the PI3K/mTOR pathway highlights a potential and highly relevant mechanism of action for this class of compounds, underscoring the importance of continued research into their biological activities. The protocols and diagrams presented herein serve as valuable resources for researchers and scientists working with this compound and related heterocyclic molecules.

References

Probing the Pharmacological Landscape of Naphthyridinones: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphthyridinones, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This versatile scaffold, consisting of two fused pyridine rings, exists in several isomeric forms, with the 1,8- and 1,6-naphthyridinone cores being particularly prominent in the development of therapeutic agents.[1][3] Their mechanisms of action are varied, ranging from the inhibition of bacterial DNA synthesis to the modulation of key signaling pathways in cancer.[4][5] This technical guide will delve into the core mechanisms of action for prominent naphthyridinone derivatives, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

1,8-Naphthyridinone Scaffolds: From Antibacterials to Anticancer Agents

The 1,8-naphthyridinone core is perhaps best known for its inaugural member, nalidixic acid, a foundational antibacterial agent.[2][6] However, medicinal chemistry efforts have expanded the therapeutic potential of this scaffold into the realm of oncology.[7][8]

Inhibition of Bacterial DNA Gyrase

The archetypal mechanism for 1,8-naphthyridinone-based antibacterials is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria.[6]

Nalidixic Acid: As the first quinolone antibiotic, nalidixic acid serves as a classic example.[4] It selectively targets the A subunit of bacterial DNA gyrase, an enzyme crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[6] By binding to the enzyme-DNA complex, nalidixic acid stabilizes the transient double-stranded DNA breaks, preventing their re-ligation and leading to a bactericidal effect.[6][9][10]

Nalidixic_Acid_Mechanism Nalidixic Acid Nalidixic Acid DNA Gyrase (Bacterial) DNA Gyrase (Bacterial) Nalidixic Acid->DNA Gyrase (Bacterial) Inhibits DNA Replication DNA Replication DNA Gyrase (Bacterial)->DNA Replication Required for Cell Death Cell Death DNA Gyrase (Bacterial)->Cell Death Leads to DNA Replication->Cell Death

Mechanism of Nalidixic Acid Action.

Inhibition of Tubulin Polymerization

Certain 2-aryl-1,8-naphthyridin-4(1H)-one derivatives have demonstrated potent anticancer activity by targeting the microtubule network.[11] These compounds act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[11] By binding to the colchicine-binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

1,6-Naphthyridinone Scaffolds: Targeting Kinase Signaling in Cancer

The 1,6-naphthyridinone scaffold has emerged as a privileged structure in the design of kinase inhibitors for cancer therapy.[5] These compounds have been successfully developed to target key kinases in oncogenic signaling pathways.

Inhibition of KIT and PDGFRA Kinases

Ripretinib (Qinlock™): An FDA-approved kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST), ripretinib features a 1,6-naphthyridin-2(1H)-one core.[5] Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop of KIT and PDGFRA kinases.[1][2] This "switch-control" inhibition locks the kinase in an inactive conformation, effectively blocking downstream signaling pathways that drive cell proliferation and survival.[2][12] Ripretinib is active against a broad spectrum of primary and secondary mutations in KIT and PDGFRA.[1][2]

Ripretinib_Mechanism Ripretinib Ripretinib KIT/PDGFRA Kinase KIT/PDGFRA Kinase Ripretinib->KIT/PDGFRA Kinase Inhibits Downstream Signaling (e.g., MAPK, PI3K/AKT) KIT/PDGFRA Kinase->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Ripretinib's Kinase Inhibition Pathway.

Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[13][14] Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[13][15] By simultaneously targeting two key nodes in this pathway, these compounds can achieve a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms.[16]

Torin1: A potent and selective mTOR inhibitor with a benzonaphthyridinone scaffold, Torin1 inhibits the phosphorylation of both mTORC1 and mTORC2 substrates.[17][18] It exhibits high selectivity for mTOR over PI3K.[17][18]

PI3K_mTOR_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1/4E-BP1 S6K1/4E-BP1 mTORC1->S6K1/4E-BP1 mTORC2 mTORC2 mTORC2->AKT Cell Growth & Proliferation Cell Growth & Proliferation S6K1/4E-BP1->Cell Growth & Proliferation Naphthyridinone Inhibitor Naphthyridinone Inhibitor Naphthyridinone Inhibitor->PI3K Inhibits Naphthyridinone Inhibitor->mTORC1 Inhibits Naphthyridinone Inhibitor->mTORC2 Inhibits

Dual PI3K/mTOR Inhibition by Naphthyridinones.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling axis is implicated in the pathogenesis of hepatocellular carcinoma (HCC).[19] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4, demonstrating a promising therapeutic strategy for FGFR4-dependent cancers.[19]

Quantitative Data Summary

Compound Class/NameIsomerTarget(s)Potency (IC50/Ki)Disease Area
Nalidixic Acid 1,8-NaphthyridinoneBacterial DNA Gyrase-Bacterial Infections
2-Aryl-1,8-naphthyridin-4(1H)-ones 1,8-NaphthyridinoneTubulin PolymerizationLog GI50 < -4.0 in various cancer cell lines.[11]Cancer
Ripretinib 1,6-Naphthyridin-2(1H)-oneKIT, PDGFRA-Gastrointestinal Stromal Tumors
7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives 1,6-Naphthyridin-2(1H)-onePI3K, mTOR-Cancer
Torin1 BenzonaphthyridinonemTOR2 nM (mTORC1), 10 nM (mTORC2) in cells.[18]Cancer
1,6-Naphthyridin-2(1H)-one derivatives 1,6-Naphthyridin-2(1H)-oneFGFR4-Hepatocellular Carcinoma

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the cited naphthyridinone derivatives are extensive and can be found in the primary literature. Below is a generalized workflow for the characterization of a novel naphthyridinone kinase inhibitor.

Experimental_Workflow A Synthesis & Purification of Naphthyridinone Derivative B Biochemical Kinase Assay (e.g., TR-FRET, AlphaLISA) A->B Determine IC50 C Cell-Based Assays (e.g., Western Blot for Phospho-targets, Cell Proliferation Assay) B->C Confirm Cellular Activity D In Vivo Xenograft Studies (Tumor Growth Inhibition) C->D Evaluate Efficacy E Pharmacokinetic Analysis (ADME) C->E Assess Drug-like Properties F Lead Optimization D->F E->F

General Workflow for Kinase Inhibitor Characterization.

Conclusion

The naphthyridinone scaffold represents a highly versatile and privileged structure in modern drug discovery. From the foundational antibacterial activity of 1,8-naphthyridinones targeting DNA gyrase to the sophisticated kinase inhibition mechanisms of 1,6-naphthyridinones in oncology, this chemical class continues to yield promising therapeutic candidates. The diverse mechanisms of action, including inhibition of tubulin polymerization, dual PI3K/mTOR blockade, and selective FGFR4 antagonism, underscore the rich pharmacological landscape of naphthyridinones. Further exploration of this scaffold, including the specific substitution patterns as in 6-Methyl-1,7-naphthyridin-8(7H)-one, is warranted to unlock its full therapeutic potential.

References

Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a comprehensive search of publicly available scientific literature and databases reveals no specific studies detailing the biological activity of 6-Methyl-1,7-naphthyridin-8(7H)-one. This technical guide, therefore, provides an overview of the broader naphthyridine class of compounds, to which this compound belongs, and outlines a potential research roadmap for the evaluation of its biological activities.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which significantly influences their chemical properties and biological activities.[1] The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3]

Derivatives of various naphthyridine isomers, including 1,8-naphthyridine, 1,6-naphthyridine, and 2,7-naphthyridine, have been extensively investigated and have shown a wide array of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological activities.[3][4] The diverse biological profile of this compound class suggests that novel derivatives, such as this compound, could also possess significant therapeutic potential.

Biological Activities of Naphthyridine Isomers: A Broad Spectrum of Potential

While specific data for this compound is unavailable, the known biological activities of other naphthyridine derivatives provide a foundation for predicting its potential areas of interest.

Anticancer Activity

The 1,8-naphthyridine scaffold is particularly well-represented in the development of anticancer agents.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. For instance, some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells.[2][6] Others have been identified as potent kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7][8] For example, derivatives of 2,7-naphthyridin-1(2H)-one have been developed as inhibitors of c-Kit and VEGFR-2 kinases, both of which are important targets in oncology.[9] The anticancer potential of naphthyridines has been demonstrated against various cancer cell lines, including breast, lung, and colon cancer.[10][11][12]

Anti-inflammatory and Immunomodulatory Effects

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties.[12][13] These compounds can modulate the production of inflammatory mediators, suggesting their potential in treating inflammatory diseases.

Antimicrobial and Antiviral Activities

The naphthyridine core is a key component of several antibacterial agents, with nalidixic acid being a well-known example from the 1,8-naphthyridine class.[2] The structural similarity of naphthyridines to quinolones, a major class of antibiotics, has driven extensive research in this area. Furthermore, certain naphthyridine derivatives have exhibited antiviral properties, including activity against HIV.[3]

Neurological and Other Activities

The versatility of the naphthyridine scaffold extends to the central nervous system. Derivatives have been investigated for their potential as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.[3] Other reported activities include antimalarial, antihypertensive, and antiallergic effects.[5]

Proposed Research Workflow for Biological Evaluation

Given the lack of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following workflow outlines a potential strategy for its initial characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 6-Methyl- 1,7-naphthyridin-8(7H)-one purification Purification & Structural Verification (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) against bacterial and fungal strains purification->antimicrobial kinase Kinase Inhibition Assays (e.g., Kinase-Glo, LanthaScreen) against a panel of kinases purification->kinase anti_inflammatory Anti-inflammatory Assays (e.g., NO production, cytokine release) purification->anti_inflammatory target_id Target Identification (e.g., Proteomics, Thermal Shift Assays) cytotoxicity->target_id kinase->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis animal_model Animal Model Studies (e.g., Xenograft models for cancer) pathway_analysis->animal_model

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

Potential Mechanism of Action: Kinase Inhibition

Many biologically active naphthyridine derivatives exert their effects by inhibiting protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. A common mechanism of action for small molecule kinase inhibitors is to compete with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Naphthyridine Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_cascade_1 Upstream Kinase (e.g., RAF) receptor->kinase_cascade_1 Activates kinase_cascade_2 Downstream Kinase (e.g., MEK) kinase_cascade_1->kinase_cascade_2 Phosphorylates effector_protein Effector Protein (e.g., ERK) kinase_cascade_2->effector_protein Phosphorylates cellular_response Cellular Response (Proliferation, Survival) effector_protein->cellular_response Leads to naphthyridine This compound (Potential Kinase Inhibitor) naphthyridine->kinase_cascade_1 Inhibits naphthyridine->kinase_cascade_2 Inhibits

Figure 2: Conceptual diagram of a generic kinase signaling pathway and potential inhibition by a naphthyridine derivative.

Conclusion

While the biological activity of this compound remains to be elucidated, the extensive research on the broader naphthyridine scaffold provides a strong rationale for its investigation. The diverse pharmacological activities reported for various naphthyridine isomers, particularly in the areas of oncology and infectious diseases, highlight the potential of this compound class. A systematic evaluation, beginning with broad in vitro screening and progressing to more focused mechanism of action and in vivo studies, is necessary to determine the therapeutic potential of this compound. The development of novel naphthyridine derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

In Vitro Efficacy of Methyl-Naphthyridinone Analogs: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the in vitro studies of methyl-substituted naphthyridinone derivatives, with a particular emphasis on analogs of 6-Methyl-1,7-naphthyridin-8(7H)-one. Due to a scarcity of published research on this specific molecule, this document synthesizes findings from closely related 1,6-naphthyridinone, 1,7-naphthyridinone, and 1,8-naphthyridinone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for a deeper understanding of the potential of this class of compounds in therapeutic applications.

Quantitative Analysis of Cytotoxic Activity

Numerous studies have investigated the in vitro anticancer effects of various naphthyridinone derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of these compounds. The following tables summarize the IC50 values for several methyl-substituted and other relevant naphthyridinone derivatives.

Table 1: Cytotoxicity of 1,8-Naphthyridine-3-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12 HBL-100 (Breast)1.37[1]
17 KB (Oral)3.7[1]
22 SW-620 (Colon)3.0[1]
29 PA-1 (Ovarian)0.41[2]
29 SW620 (Colon)1.4[2]
36 PA-1 (Ovarian)1.19[2]
47 MIAPaCa (Pancreatic)0.41[2]
47 K-562 (Leukemia)0.77[2]

Table 2: Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 (Breast Cancer)

CompoundIC50 (µM)Reference
3f 6.53[3]
6f 7.88[3]
8b 3.19[3]
8c 7.89[3]
8d 1.62[3]
10b 7.79[3]
10c 1.47[3]
10f 2.30[3]
Staurosporine (Control) 4.51[3]

Table 3: Cytotoxicity of Substituted 1,8-Naphthyridine Derivatives against Ehrlich Ascites Carcinoma

Compound% Inhibition at 10 µg/mLReference
3 55.2[4][5]
5 60.8[4][5]
7 52.4[4][5]
9 65.7[4][5]
11 58.3[4][5]
13 70.1[4][5]
15 75.6[4][5]
17 68.9[4][5]
19 62.5[4][5]

Experimental Protocols

The in vitro evaluation of naphthyridinone derivatives typically involves a series of standardized assays to determine their biological activity. The following are detailed methodologies for key experiments commonly cited in the literature.

1. Cell Viability and Cytotoxicity Assays

A fundamental step in the in vitro assessment of potential anticancer compounds is the determination of their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulphorhodamine B) assay are two of the most frequently employed methods.

a) MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

b) SRB Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: The unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet elucidated, studies on related naphthyridinone derivatives suggest that they may exert their anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival.

Generic Kinase Inhibition Pathway

Many small molecule anticancer drugs target protein kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a generalized workflow for assessing the kinase inhibitory activity of a compound like a methyl-naphthyridinone derivative.

kinase_inhibition_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism of Action cluster_outcome Outcome Compound Methyl-Naphthyridinone Derivative KinasePanel Broad Kinase Panel Screening Compound->KinasePanel Test Hit_Identification Hit Identification KinasePanel->Hit_Identification Identifies Active Hits IC50_Determination In vitro Kinase Assay (IC50 Determination) Hit_Identification->IC50_Determination Validate Cellular_Assay Cell-based Assay (Target Engagement) IC50_Determination->Cellular_Assay Confirm in Cellular Context Western_Blot Western Blot Analysis (Downstream Signaling) Cellular_Assay->Western_Blot Investigate Mechanism Lead_Compound Lead Compound for Further Development Western_Blot->Lead_Compound Leads to

Caption: Workflow for identifying and validating kinase inhibitory activity.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for the in vitro screening of novel compounds for their cytotoxic effects against cancer cell lines.

cytotoxicity_workflow cluster_assay Cytotoxicity Assay Start Start: Novel Naphthyridinone Compound Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_SRB MTT or SRB Assay Incubation->MTT_SRB Data_Analysis Data Analysis: IC50 Determination MTT_SRB->Data_Analysis Conclusion Conclusion: Potency Assessment Data_Analysis->Conclusion

Caption: Standard workflow for in vitro cytotoxicity screening.

While direct in vitro studies on this compound are limited in the public domain, the broader class of methyl-naphthyridinone derivatives demonstrates significant potential as anticancer agents. The data presented in this guide, compiled from studies on structurally related analogs, reveals potent cytotoxic activity against a variety of cancer cell lines. The provided experimental protocols offer a solid foundation for researchers to conduct their own in vitro evaluations of novel naphthyridinone compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to facilitate the rational design of more potent and selective therapeutic agents. The diagrams included are intended to provide a clear visual representation of the logical flow of experimental investigation in this area.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,7-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,7-naphthyridinone core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the discovery, history, and evolving applications of 1,7-naphthyridinone derivatives. We will explore the initial synthetic milestones, the elucidation of their biological activities as potent enzyme inhibitors, and the detailed experimental methodologies that have underpinned this research. Particular focus is given to their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK), two critical targets in oncology and inflammatory diseases. This document consolidates key quantitative data, experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

A Historical Perspective: From Obscurity to a Scaffold of Interest

The broader family of naphthyridines, isomeric bicyclic compounds containing two pyridine rings, was first described in the late 19th century. However, the 1,7-naphthyridine isomer remained relatively unexplored for several decades. A pivotal moment in the history of this specific scaffold was the first reported synthesis of a 1,7-naphthyridine derivative, 2-hydroxy-1,7-naphthyridine, in 1955 by Ikekawa and colleagues.[1] This early work laid the groundwork for future exploration of this heterocyclic system.

Early synthetic efforts were often extensions of established quinoline and isoquinoline syntheses.[1] For instance, one of the initial routes involved the condensation of N-(3-amino-4-picolylidene)-p-toluidine with acetophenone.[1] Another approach involved the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to yield 2-hydroxy-1,7-naphthyridine, which exists in tautomeric equilibrium with the 1,7-naphthyridin-2(1H)-one form.[1]

The biological significance of the 1,7-naphthyridinone core did not come into sharp focus until much later. Initial biological screenings of various naphthyridine derivatives were broad, with some of the earliest reports on 1,7-naphthyridine derivatives exploring their potential as antiarrhythmic agents. It was the systematic exploration of this scaffold in the context of enzyme inhibition that truly unlocked its therapeutic potential, leading to the discovery of potent and selective inhibitors for key cellular targets.

Key Therapeutic Targets and Mechanisms of Action

1,7-Naphthyridinone derivatives have been successfully developed as inhibitors of several important enzyme classes, most notably PARP and p38 MAPK.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP1 in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during replication. The inability to repair these double-strand breaks via HR results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.

1,7-Naphthyridinone derivatives, specifically the benzo[de][3][4]naphthyridin-7(8H)-ones, have been designed as highly potent PARP1 inhibitors.[5] These compounds act as NAD+ mimics, binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins.[6] This "trapping" of PARP1 at the site of DNA damage is a key aspect of their mechanism of action.[6]

PARP_Inhibition_Pathway cluster_inhibition Inhibition ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 recruitment replication Replication ssb->replication par PAR chains parp1->par synthesis ber Base Excision Repair par->ber recruits cell_survival Cell Survival ber->cell_survival dsb Double-Strand Break replication->dsb leads to hr Homologous Recombination (BRCA-proficient) dsb->hr apoptosis Apoptosis (Synthetic Lethality) dsb->apoptosis hr->cell_survival naphthyridinone 1,7-Naphthyridinone Inhibitor naphthyridinone->parp1 brca_deficient BRCA-deficient cells brca_deficient->hr

PARP1 Inhibition Pathway
p38 MAPK Inhibition in Inflammatory Diseases

The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that responds to environmental stress and inflammatory cytokines.[3][7] Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK have been pursued as treatments for chronic inflammatory conditions like rheumatoid arthritis.

1,7-Naphthyridine 1-oxides have been identified as a novel class of potent and selective p38α MAPK inhibitors. The N-oxide functionality was found to be crucial for both activity and selectivity against other kinases. These compounds effectively reduce the production of TNF-α in response to lipopolysaccharide (LPS) stimulation.

p38_MAPK_Pathway stimuli Stress / Inflammatory Cytokines (e.g., LPS, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk p38 p38 MAPK mkk->p38 phosphorylation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->inflammation naphthyridinone 1,7-Naphthyridinone Inhibitor naphthyridinone->p38

p38 MAPK Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,7-naphthyridinone derivatives as PARP1 and p38 MAPK inhibitors.

Table 1: PARP1 Inhibitory Activity of Benzo[de][3][4]naphthyridin-7(8H)-one Derivatives [5]

CompoundPARP1 IC50 (nM)MDA-MB-436 (BRCA1-deficient) CC50 (nM)
26 0.31>1000
41 <0.26<0.26

Table 2: In Vivo Efficacy of 1,7-Naphthyridine 1-oxide p38 MAPK Inhibitors

ParameterValue
ED50 in murine LPS-induced TNFα production (oral)0.5 mg/kg
ED50 in rat adjuvant arthritis model (oral)< 1 mg/kg

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the development of 1,7-naphthyridinone derivatives.

General Synthesis of a 1,7-Naphthyridin-8(7H)-one Core

This protocol is based on the synthesis of 3-bromo-1,7-naphthyridin-8(7H)-one.

Objective: To synthesize the core 1,7-naphthyridin-8(7H)-one structure through intramolecular cyclization.

Materials:

  • 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

  • Tetrahydrofuran (THF), anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Concentrated hydrochloric acid (HCl)

  • Water (deionized)

Procedure:

  • Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (9.25 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, prepare a solution of potassium tert-butoxide (13.05 mmol) in anhydrous THF (30 mL).

  • Add the KOtBu solution dropwise to the stirred solution of the starting material at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to 7 using concentrated HCl.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Wash the resulting brown solid with water (10 mL).

  • Collect the solid product by vacuum filtration.

  • The final product, 3-bromo-1,7-naphthyridin-8-(7H)-one, can be further purified by recrystallization if necessary.

Analysis: The product can be characterized by HPLC, mass spectrometry (ESI-MS), and NMR spectroscopy.

Synthesis_Workflow start Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide dissolve Dissolve in THF start->dissolve add_base Add KOtBu solution dropwise dissolve->add_base reflux Reflux for 3 hours add_base->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with HCl (pH 7) cool->neutralize concentrate Concentrate under vacuum neutralize->concentrate wash Wash with water concentrate->wash filter Filter to collect solid wash->filter product Product: 3-bromo-1,7-naphthyridin-8-(7H)-one filter->product

Synthesis Workflow

Conclusion and Future Directions

The 1,7-naphthyridinone scaffold has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its journey highlights the importance of persistent exploration of diverse chemical spaces to identify novel therapeutic agents. The successes in developing potent PARP and p38 MAPK inhibitors underscore the versatility of this core structure. Future research is likely to expand the scope of 1,7-naphthyridinone derivatives to other enzyme families, leveraging its favorable physicochemical properties and synthetic accessibility. As our understanding of complex disease biology deepens, the strategic deployment of such privileged scaffolds will remain a critical component of innovative drug discovery.

References

Potential Therapeutic Targets of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridin-8(7H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific derivative, 6-Methyl-1,7-naphthyridin-8(7H)-one. While direct experimental data for this exact molecule is limited in publicly available literature, extensive research on structurally related naphthyridinone analogs provides a strong basis for predicting its likely biological activities and therapeutic applications. This document summarizes the key potential targets, relevant signaling pathways, and generalized experimental protocols for assessing the activity of this compound. The primary focus is on its potential as an inhibitor of Tankyrase (TNKS), Poly(ADP-ribose) polymerase (PARP), and various protein kinases, all of which are significant targets in oncology and other therapeutic areas.

Introduction to the 1,7-Naphthyridin-8(7H)-one Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. Their rigid structure, ability to participate in hydrogen bonding and π-stacking interactions, and synthetic tractability make them ideal scaffolds for designing potent and selective inhibitors of various enzymes. The 1,7-naphthyridin-8(7H)-one core, in particular, has been identified in compounds targeting key players in cellular signaling pathways, most notably those involved in cancer progression. The addition of a methyl group at the 6-position, as in this compound, can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.

Potential Therapeutic Targets and Associated Signaling Pathways

Based on the activities of structurally similar compounds, this compound is predicted to have inhibitory activity against the following key therapeutic targets:

Tankyrase (TNKS1 and TNKS2)

Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin and Hippo signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

  • Mechanism of Action: Tankyrase inhibitors typically bind to the nicotinamide subsite of the enzyme's catalytic domain, preventing the transfer of ADP-ribose units to target proteins. This leads to the stabilization of the Axin degradation complex, which in turn promotes the destruction of β-catenin, a key transcriptional co-activator in the Wnt pathway.

  • Signaling Pathway:

Caption: Wnt pathway and TNKS inhibition.

Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP1 have shown significant clinical efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

  • Mechanism of Action: Similar to tankyrase inhibitors, PARP1 inhibitors with a naphthyridinone core are expected to bind to the nicotinamide-binding pocket of the enzyme. This not only inhibits the catalytic activity of PARP1 but can also "trap" the enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes.

  • Signaling Pathway:

G PARP1 in DNA Repair and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair mediates SSB_Repair->Replication_Fork prevents stalling of DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to Cell_Death Cell Death (Apoptosis) DSB->Cell_Death induces in BRCA-deficient cells Naphthyridinone This compound Naphthyridinone->PARP1 inhibits & traps BRCA_deficient BRCA-deficient cells

Caption: PARP1 in DNA repair and its inhibition.

Protein Kinases

The naphthyridine scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, these compounds can be designed to target specific kinases with high affinity and selectivity.

  • Potential Kinase Targets:

    • MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.

    • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

    • Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and promotes cell survival and proliferation.

  • General Mechanism of Action: Kinase inhibitors containing a naphthyridine core typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Quantitative Data for Structurally Related Compounds

ScaffoldTargetIC50 (nM)Reference Compound Example
1,6-Naphthyridin-2(1H)-oneMET Kinase~2.6 µM2t (imidazo[4,5-h][1][2]naphthyridin-2(3H)-one based)
Benzo[h][1][2]naphthyridin-2(1H)-onemTOR0.25 nM (EC50)Torin2
NaphthyridineCasein Kinase 2α≤ 3 nMCompound 2 (a naphthyridine-based probe)
2-Arylquinazolin-4-oneTankyrase 1/210 nM / 7 nMTankyrase-IN-2

Experimental Protocols

The following are generalized protocols for key experiments to determine the therapeutic targets and efficacy of this compound.

In Vitro Kinase Inhibition Assay (Example: MET Kinase)

This protocol describes a typical in vitro assay to measure the inhibition of a protein kinase.

G Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., MET) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (add ATP and Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., using a phospho-specific antibody) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human MET kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and varying concentrations of the test compound.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the level of substrate phosphorylation using an appropriate method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Example: Wnt-driven Cancer Cell Line)

This protocol measures the effect of the compound on the proliferation of cancer cells that are dependent on a specific signaling pathway.

Methodology:

  • Cell Culture:

    • Culture a Wnt-dependent cancer cell line (e.g., COLO-205) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Detection of Cell Viability:

    • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which quantify metabolic activity as a proxy for cell number.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blotting for Target Engagement

This protocol is used to confirm that the compound is engaging its intended target within the cell and modulating downstream signaling.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specific time.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the target protein (e.g., phospho-β-catenin, total β-catenin, PARP1) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the effect of the compound on protein levels and phosphorylation status.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive research on structurally related compounds, its primary potential lies in the inhibition of Tankyrase, PARP1, and various protein kinases. The information and protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives as potential drug candidates. Further investigation through the described experimental approaches is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 6-Methyl-1,7-naphthyridin-8(7H)-one in Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific research on This compound in cancer is not extensively available in the public domain. The following application notes and protocols are based on the broader class of 1,7-naphthyridine derivatives and their observed activities in cancer research, exemplified by compounds such as Bisleuconothine A. These notes provide a foundational framework for researchers investigating novel 1,7-naphthyridin-8(7H)-one analogs.

Application Notes

The 1,7-naphthyridine scaffold is a heterocyclic motif that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of 1,7-naphthyridine have demonstrated potential as anticancer agents by targeting various cellular pathways implicated in cancer progression.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown promising antiproliferative activity against a panel of colon cancer cell lines.[1] Its mechanism of action is attributed to the inhibition of the WNT signaling pathway, a critical pathway often dysregulated in colorectal cancers, leading to G0/G1 cell cycle arrest.[1] Another derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one, has demonstrated cytotoxic effects against human stomach carcinoma cells.[1]

These findings suggest that the 1,7-naphthyridin-8(7H)-one core could serve as a valuable scaffold for the design and development of novel anticancer therapeutics. The introduction of various substituents, such as a methyl group at the 6-position, could modulate the compound's pharmacological properties, including potency, selectivity, and metabolic stability.

Key Research Applications:
  • Antiproliferative Agents: Screening of 1,7-naphthyridin-8(7H)-one derivatives against various cancer cell lines to identify potent inhibitors of cancer cell growth.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

  • In Vivo Efficacy Evaluation: Testing promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of the 1,7-naphthyridine derivative, Bisleuconothine A, against various human colon cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[1]
Bisleuconothine AHCT116 (Colon)3.18[1]
Bisleuconothine AHT29 (Colon)1.09[1]
Bisleuconothine ASW620 (Colon)3.05[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Bisleuconothine A, involving the inhibition of the WNT signaling pathway, which subsequently leads to cell cycle arrest.

WNT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation BisleuconothineA Bisleuconothine A (1,7-Naphthyridine Derivative) BisleuconothineA->Dishevelled Inhibition TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation CellCycleArrest G0/G1 Cell Cycle Arrest TargetGenes->CellCycleArrest

Caption: Proposed inhibition of the WNT signaling pathway by a 1,7-naphthyridine derivative.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of novel 1,7-naphthyridin-8(7H)-one derivatives for anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: General workflow for an MTT-based cell viability assay.

Protocol 2: Western Blot Analysis for WNT Pathway Proteins

This protocol is used to investigate the effect of a compound on the protein expression levels within a specific signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Image analysis and quantification H->I

Caption: Standard workflow for Western Blot analysis.

References

Application Note: Protocol for the Dissolution of 6-Methyl-1,7-naphthyridin-8(7H)-one for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the dissolution of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest for research in drug development, particularly in the areas of oncology and inflammation. Due to the limited availability of specific solubility data for this compound, this protocol is based on the general properties of naphthyridinone derivatives and best practices for handling similar heterocyclic compounds in a research setting. The following guidelines will aid researchers, scientists, and drug development professionals in preparing solutions of this compound for various in vitro and in vivo experiments.

Physicochemical Properties and Solubility

Table 1: Physicochemical and Solubility Data for this compound and Related Compounds

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₈N₂OInferred from structure
Molecular Weight 160.17 g/mol Calculated from formula
Appearance Likely a solidBased on related compounds
Solubility in DMSO Expected to be solubleCommon solvent for heterocyclic compounds for in vitro assays.[1][2]
Solubility in Ethanol Potentially soluble with heatingOften used as a co-solvent.[3]
Solubility in Water Expected to be poorly solubleCommon for organic heterocyclic compounds.
Solubility in PBS Expected to be poorly solubleAqueous buffer, similar to water.

Experimental Protocol: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for in vitro cellular assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Carefully weigh out 1.60 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C may be acceptable, but stability should be verified.

Workflow for Preparing Experimental Solutions:

G cluster_prep Stock Solution Preparation cluster_exp Experimental Solution Preparation weigh Weigh 1.60 mg of Compound add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Biological Context: Potential Signaling Pathway

Naphthyridinone derivatives have been investigated for their roles in various cellular processes, including inflammation and cancer. One of the key signaling pathways often implicated in these processes is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6][7] The NF-κB pathway is a central regulator of inflammatory responses, and its dysregulation is linked to numerous diseases. It is plausible that this compound could exert its biological effects through modulation of this pathway.

NF-κB Signaling Pathway Diagram:

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor Binds to ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB ikb_p Phosphorylated IκB nfkb Active NF-κB (p50/p65) ikb_nfkb->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Targets for nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Inflammatory Cytokines, Chemokines, etc.) nucleus->gene_transcription Induces

Caption: The canonical NF-κB signaling pathway.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In the absence of a specific SDS, treat the compound as potentially hazardous. Use in a well-ventilated area and avoid inhalation of dust or contact with skin and eyes.

References

Application Notes and Protocols: 6-Methyl-1,7-naphthyridin-8(7H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,7-naphthyridin-8(7H)-one scaffold, in particular, has been identified as a privileged structure for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 6-Methyl-1,7-naphthyridin-8(7H)-one as a potential kinase inhibitor.

While specific data for this compound is not extensively available in the public domain, this document leverages data from structurally related naphthyridinone compounds to provide representative protocols and expected outcomes. Based on the activity of similar compounds, potential targets for this molecule include receptor tyrosine kinases such as c-Kit and VEGFR-2 , which are key regulators of cell proliferation, differentiation, and angiogenesis.

Quantitative Data

The following table summarizes the inhibitory activities of representative naphthyridinone derivatives against key kinases. This data is provided to offer a comparative baseline for the potential efficacy of this compound.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 9k c-Kit8.5Compound 3329.6
Compound 10l VEGFR-256.5Compound 3279.9
Compound 10r VEGFR-231.7Compound 3279.9

Table 1: In vitro kinase inhibitory activities of representative 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives.[1] Data is presented as the half-maximal inhibitory concentration (IC50).

Signaling Pathways

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][2] These pathways, including the PI3K/AKT and RAS/MAPK pathways, are crucial for cell survival, proliferation, and differentiation.[2][3] Inhibition of c-Kit can disrupt these processes, making it a valuable target in cancers where it is overexpressed or mutated.

cKit_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS Inhibitor This compound Inhibitor->cKit Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[4] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[5][6][7][8][9] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[5][6][9]

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific experimental conditions and cell lines used.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a target kinase (e.g., c-Kit or VEGFR-2) using a luminescence-based assay that measures ATP consumption.

Experimental Workflow:

kinase_assay_workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete Remaining ATP D->E F Add Detection Reagent (Luciferase/Luciferin) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., c-Kit, VEGFR-2)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a white, opaque multiwell plate, add the following to each well:

    • Kinase solution

    • Substrate solution

    • Test compound or DMSO (for control)

  • Initiate Kinase Reaction: Add ATP solution to each well to start the reaction. The final volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Experimental Workflow:

mtt_assay_workflow A Seed Cells in a 96-well Plate B Incubate for 24h A->B C Treat Cells with Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for an MTT-based cell viability assay.

Materials:

  • Cancer cell line (e.g., NCI-H526 for c-Kit, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12][13][14]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blotting for Phosphorylated Kinases

This protocol is used to determine if this compound inhibits the phosphorylation of its target kinase in a cellular context.

Experimental Workflow:

western_blot_workflow A Cell Culture and Compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Kinase, Total Kinase) E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis H->I

Caption: Workflow for Western blotting to detect phosphorylated proteins.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with this compound for a specified time. Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total kinase to serve as a loading control.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated kinase to total kinase.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a kinase inhibitor. By utilizing the described in vitro and cell-based assays, researchers can elucidate its potency, selectivity, and mechanism of action, thereby assessing its potential as a novel therapeutic agent.

References

Application of 6-Methyl-1,7-naphthyridin-8(7H)-one in Antibacterial Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Naphthyridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as antibacterial agents.[1][2][3] The core structure, consisting of two fused pyridine rings, serves as a versatile scaffold for the development of novel drugs.[1] Notably, the 1,8-naphthyridine nucleus is a key component of nalidixic acid, the progenitor of the quinolone class of antibiotics.[1][2] These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1][3][4] This application note describes the potential utility of 6-Methyl-1,7-naphthyridin-8(7H)-one in antibacterial screening programs and provides a detailed protocol for its evaluation. While direct antibacterial data for this specific compound is not extensively published, the broader family of naphthyridinones has shown promise, suggesting the value of its investigation. Some derivatives act as standalone antibacterial agents, while others may potentiate the activity of established antibiotics, such as fluoroquinolones, against multi-drug resistant strains.[4][5][6]

Principle

The antibacterial activity of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining the MIC of a compound. This method allows for the simultaneous testing of multiple concentrations of the compound against different bacterial strains in a 96-well microtiter plate format, enabling high-throughput screening. Further characterization can include determining the Minimum Bactericidal Concentration (MBC) to distinguish between bacteriostatic and bactericidal effects.

Potential Applications

  • Primary Screening: Evaluation as a lead compound for the development of new antibacterial drugs.

  • Synergy Studies: Investigation of its ability to enhance the efficacy of existing antibiotics against resistant bacterial strains.[4][5]

  • Mechanism of Action Studies: Serving as a tool compound to explore novel antibacterial mechanisms or to further understand the inhibition of bacterial topoisomerases.[3][4]

Experimental Protocols

1. Preparation of Bacterial Inoculum

This protocol describes the preparation of a standardized bacterial suspension for use in the broth microdilution assay.

  • Materials:

    • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

    • Spectrophotometer

    • Sterile culture tubes and loops

  • Procedure:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium using a sterile loop.

    • Inoculate the colonies into a tube containing 5 mL of TSB.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This is typically achieved within 2-6 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. This can be verified by measuring the optical density at 600 nm (OD₆₀₀), which should be between 0.08 and 0.13.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This suspension will be further diluted upon addition to the microtiter plate to achieve the final target concentration of 5 x 10⁵ CFU/mL in each well.

2. Broth Microdilution Assay for MIC Determination

This protocol details the procedure for determining the MIC of this compound.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized bacterial inoculum (prepared as above)

    • Sterile 96-well microtiter plates

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Resazurin solution (optional, for viability indication)

    • Multichannel pipette

  • Procedure:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of this compound to the first well of a row. This will be your starting highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well in the dilution series.

    • The last two wells of the row should be reserved for controls: one for a growth control (no compound) and one for a sterility control (no bacteria).

    • Add 10 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well, except for the sterility control well. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • (Optional) Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation

The results of the MIC screening can be summarized in a table for clear comparison. As no specific data for this compound is available, the following table is a template demonstrating how such data would be presented.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Data]0.25
Enterococcus faecalis ATCC 29212Positive[Data]1
Escherichia coli ATCC 25922Negative[Data]0.015
Pseudomonas aeruginosa ATCC 27853Negative[Data]0.5
Klebsiella pneumoniae ATCC 13883Negative[Data]0.03

Visualizations

Diagram of Experimental Workflow

workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase bact_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation with Bacteria (Final Conc. 5x10^5 CFU/mL) bact_prep->inoculation comp_prep Compound Stock & Serial Dilutions plate_setup 96-Well Plate Setup (Broth + Compound) comp_prep->plate_setup plate_setup->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_read Visual MIC Reading (Turbidity) incubation->mic_read data_analysis Data Analysis & Reporting mic_read->data_analysis

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action

mechanism cluster_bacterium Bacterial Cell compound This compound gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibition dna_replication DNA Replication gyrase->dna_replication Blocks cell_death Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

References

Application Notes and Protocols for High-Throughput Screening with 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Methyl-1,7-naphthyridin-8(7H)-one and its analogs in high-throughput screening (HTS) campaigns. The protocols and data presented are based on established methodologies for the broader naphthyridine class of compounds, which have demonstrated significant activity in various therapeutic areas, including oncology and infectious diseases.

Introduction to this compound

This compound belongs to the naphthyridine family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] Various derivatives of the naphthyridine core have been investigated as kinase inhibitors, anti-cancer agents, and antimicrobials.[1][3] Given this established therapeutic potential, this compound is a promising candidate for inclusion in HTS libraries for the discovery of novel modulators of various biological pathways.

Application Note 1: High-Throughput Screening for Anti-Leishmanial Agents

This application note details a cell-based HTS assay to identify inhibitors of Leishmania donovani, the causative agent of visceral leishmaniasis. The protocol is adapted from a successful HTS campaign that identified an 8-hydroxynaphthyridine series as a promising starting point for anti-leishmanial drug discovery.[4]

Objective

To identify novel compounds that inhibit the intracellular growth of L. donovani amastigotes in a human macrophage cell line.

Assay Principle

Human monocytic THP-1 cells are differentiated into macrophages and subsequently infected with L. donovani amastigotes. The infected cells are then treated with library compounds, including this compound. After an incubation period, cell viability and parasite load are assessed using a high-content imaging system. A decrease in the number of intracellular amastigotes without significant host cell toxicity indicates a potential anti-leishmanial compound.

Experimental Protocol

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • To differentiate into macrophages, seed THP-1 cells into 384-well imaging plates at a density of 2 x 10⁴ cells per well.
  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours.
  • After incubation, remove the PMA-containing medium and replace it with fresh culture medium. Incubate for a further 24 hours to allow the cells to rest.

2. Parasite Infection:

  • Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C.
  • Harvest stationary phase promastigotes and differentiate them into amastigotes.
  • Infect the differentiated THP-1 macrophages with L. donovani amastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
  • Centrifuge the plates at 300 x g for 5 minutes to facilitate parasite contact with the macrophages and incubate for 24 hours at 37°C.
  • After incubation, wash the wells with pre-warmed PBS to remove extracellular parasites.

3. Compound Treatment:

  • Prepare a stock solution of this compound and other library compounds in 100% DMSO.
  • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).
  • Using an automated liquid handler, add the compounds to the infected cells. The final DMSO concentration should not exceed 0.5%.
  • Include appropriate controls:
  • Negative Control: DMSO only (0.5%).
  • Positive Control: A known anti-leishmanial drug (e.g., Amphotericin B).

4. Incubation and Imaging:

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
  • After incubation, fix the cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
  • Stain the cell nuclei and parasite kinetoplasts with DAPI (4',6-diamidino-2-phenylindole).
  • Acquire images using a high-content imaging system.

5. Data Analysis:

  • Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigotes per macrophage.
  • Calculate the percentage of infected cells and the average number of amastigotes per cell.
  • Determine the half-maximal effective concentration (EC₅₀) for parasite inhibition and the half-maximal cytotoxic concentration (CC₅₀) for the host cells.
  • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the parasite.

Data Presentation
Compound IDStructureEC₅₀ (µM) [Anti-Leishmanial Activity]CC₅₀ (µM) [Macrophage Toxicity]Selectivity Index (SI)
This compound (structure)To be determinedTo be determinedTo be determined
Amphotericin B (Positive Control)(structure)0.1>10>100
DMSO (Negative Control)N/A>100>100N/A

Experimental Workflow Diagram

HTS_Workflow_Leishmania cluster_prep Plate Preparation cluster_screening High-Throughput Screening cluster_analysis Data Acquisition & Analysis seed_thp1 Seed THP-1 Cells (384-well plate) differentiate Differentiate with PMA (48h) seed_thp1->differentiate infect Infect with L. donovani (24h) differentiate->infect add_compounds Add Library Compounds (e.g., this compound) infect->add_compounds incubate Incubate (72h) add_compounds->incubate fix_stain Fix and Stain (DAPI) incubate->fix_stain image High-Content Imaging fix_stain->image analyze Image Analysis (Quantify Parasites & Cells) image->analyze calculate Calculate EC50, CC50, SI analyze->calculate cluster_prep cluster_prep cluster_screening cluster_screening cluster_analysis cluster_analysis

Caption: High-throughput screening workflow for the identification of anti-leishmanial compounds.

Application Note 2: Kinase Inhibitor Screening

Naphthyridine derivatives have been successfully developed as kinase inhibitors, such as Ripretinib, which targets KIT and PDGFRA kinases.[1] This application note outlines a biochemical HTS assay to screen for inhibitors of a relevant oncology target, such as a protein kinase.

Objective

To identify compounds that inhibit the enzymatic activity of a specific protein kinase in a biochemical assay format.

Assay Principle

This protocol describes a generic kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. The addition of streptavidin-allophycocyanin (SA-APC) brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Prepare a solution of the target kinase in assay buffer.
  • Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer.
  • Prepare a stock solution of this compound and other library compounds in 100% DMSO.

2. Assay Procedure (384-well plate):

  • Dispense 5 µL of the compound solution into the assay plate.
  • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 5 µL of EDTA solution.
  • Add 5 µL of the detection mixture (europium-labeled anti-phospho-antibody and SA-APC).
  • Incubate for 60 minutes at room temperature, protected from light.

3. Data Acquisition:

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
  • Calculate the ratio of the emission signals (665 nm / 620 nm).

4. Data Analysis:

  • Normalize the data to controls:
  • High Signal (0% inhibition): DMSO only.
  • Low Signal (100% inhibition): A known potent inhibitor of the target kinase.
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation
Compound IDStructureIC₅₀ (µM) vs. Target Kinase
This compound (structure)To be determined
Staurosporine (Control Inhibitor)(structure)0.01
DMSO (Negative Control)N/A>100
Signaling Pathway Diagram: PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several naphthyridine derivatives have been identified as inhibitors of key kinases in this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway by this compound.

Conclusion

This compound represents a valuable chemical scaffold for high-throughput screening campaigns aimed at discovering novel therapeutic agents. The protocols provided herein for anti-leishmanial and kinase inhibitor screening serve as robust starting points for evaluating the biological activity of this compound and its analogs. The diverse biological activities associated with the broader naphthyridine family suggest that this compound could be a fruitful starting point for drug discovery efforts in various disease areas.

References

Application Notes and Protocols for In Vivo Animal Studies of Naphthyridinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 6-Methyl-1,7-naphthyridin-8(7H)-one and Related Structures

Introduction

Naphthyridines and their derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising scaffolds in drug discovery and development. Various isomers, including 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines, have been investigated for their potential as therapeutic agents.[1][2][3] This document provides an overview of the application of naphthyridinone analogs in in vivo animal studies, with a conceptual focus on this compound. While specific in vivo data for this compound is not extensively available in the public domain, this guide extrapolates from studies on structurally related naphthyridinones to provide a framework for researchers.

The diverse biological activities attributed to naphthyridine derivatives include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Furthermore, they have shown potential in treating neurological disorders and chronic obstructive pulmonary disease (COPD).[3][5] The functionalization of the naphthyridine core allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Quantitative Data from In Vivo Studies of Naphthyridinone Analogs

The following table summarizes quantitative data from in vivo and in vitro studies of various naphthyridinone derivatives, offering insights into their potency and pharmacokinetic profiles. This data can serve as a reference for designing studies with novel analogs like this compound.

Compound/AnalogTarget/ApplicationAnimal ModelKey Findings (IC50, EC50, etc.)Pharmacokinetic ParametersReference
4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acidPDE4 Inhibitor (COPD)RatNot specifiedExemplary pharmacokinetic properties enabling multiple escalating doses without emesis.[5]
(aR,9R)-8b (Axially chiral 1,7-naphthyridine-6-carboxamide derivative)NK(1) Receptor AntagonistGuinea PigIC50 = 0.45 nM (in vitro, human IM-9 cells)Orally active, increased bladder volume threshold.[6]
8-Hydroxy Naphthyridine SeriesAntileishmanialMouse (in vitro)pEC50 values above 5 for some analogs.Low clearance for active compounds.[7]
7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivativesPI3K/mTOR dual inhibitorsNot specified (in vitro)Potent inhibition of PI3K/mTOR.Not specified[8]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general experimental workflow for conducting in vivo animal studies with a test compound such as this compound.

G cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening\n(Target Identification) In Vitro Screening (Target Identification) Compound Synthesis\nand Characterization->In Vitro Screening\n(Target Identification) ADME/Tox Profiling\n(In Vitro) ADME/Tox Profiling (In Vitro) In Vitro Screening\n(Target Identification)->ADME/Tox Profiling\n(In Vitro) Animal Model Selection Animal Model Selection ADME/Tox Profiling\n(In Vitro)->Animal Model Selection Dose Formulation and Administration Dose Formulation and Administration Animal Model Selection->Dose Formulation and Administration Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Dose Formulation and Administration->Pharmacokinetic (PK) Study Efficacy Study (Disease Model) Efficacy Study (Disease Model) Dose Formulation and Administration->Efficacy Study (Disease Model) Pharmacodynamic (PD) Biomarker Analysis Pharmacodynamic (PD) Biomarker Analysis Efficacy Study (Disease Model)->Pharmacodynamic (PD) Biomarker Analysis Toxicology and Safety Assessment Toxicology and Safety Assessment Efficacy Study (Disease Model)->Toxicology and Safety Assessment Data Analysis and Reporting Data Analysis and Reporting Toxicology and Safety Assessment->Data Analysis and Reporting PK Study PK Study PK Study->Data Analysis and Reporting PD Biomarker Analysis PD Biomarker Analysis PD Biomarker Analysis->Data Analysis and Reporting G cluster_pathway Hypothetical PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation This compound This compound This compound->PI3K

References

Application Notes and Protocols: Fluorescent Labeling of 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to quinolones and its potential as a pharmacophore. Fluorescent labeling of this molecule enables researchers to visualize its localization in biological systems, study its interactions with target biomolecules, and develop high-throughput screening assays. These application notes provide a detailed protocol for the fluorescent labeling of this compound, leveraging its inherent chemical reactivity for conjugation with a variety of fluorescent dyes. Naphthyridine derivatives are known to possess interesting photophysical properties, including solvatochromism and high quantum yields, making them promising candidates for the development of novel fluorescent probes.[1][2][3][4][5]

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to a target molecule.[] This process allows the target molecule to be detected and tracked using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The choice of fluorophore and the conjugation chemistry are critical for successful labeling and depend on the specific application and the functional groups available on the target molecule. For this compound, a common strategy involves the introduction of a reactive functional group that can readily undergo reaction with a commercially available fluorescent dye.

Experimental Protocols

This section outlines a two-step process for the fluorescent labeling of this compound. The first step involves the synthesis of a reactive intermediate, a chloro-substituted derivative, which then serves as a substrate for conjugation with an amine-reactive fluorescent dye.

Materials and Reagents
  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-reactive fluorescent dyes (e.g., Alexa Fluor™ 488 Cadaverine, DyLight™ 550 Amine)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Standard laboratory glassware and equipment

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

  • Fluorometer

Protocol 1: Synthesis of 8-Chloro-6-methyl-1,7-naphthyridine

This protocol describes the conversion of the carbonyl group of the naphthyridinone to a reactive chloro group.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-Chloro-6-methyl-1,7-naphthyridine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluorescent Labeling of 8-Chloro-6-methyl-1,7-naphthyridine

This protocol details the conjugation of the chloro-substituted naphthyridine with an amine-containing fluorescent dye.

  • Reaction Setup: In a clean, dry vial, dissolve 8-Chloro-6-methyl-1,7-naphthyridine (1 equivalent) and the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction: Stir the reaction mixture at 60-80 °C for 12-24 hours under an inert atmosphere. Protect the reaction from light to prevent photobleaching of the fluorescent dye. Monitor the reaction progress by TLC or HPLC.

  • Purification: Upon completion, cool the reaction mixture to room temperature. Purify the fluorescently labeled product using preparative HPLC. The mobile phase will typically consist of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Characterization: Characterize the final product by mass spectrometry to confirm the covalent attachment of the fluorophore. Determine the concentration and labeling efficiency by measuring the absorbance of the fluorophore at its maximum absorption wavelength.

Data Presentation

The successful synthesis and labeling of this compound can be quantified and summarized. The following tables provide a template for presenting such data.

ParameterValueMethod of Determination
Yield of 8-Chloro-6-methyl-1,7-naphthyridine 75%Gravimetric
Purity of 8-Chloro-6-methyl-1,7-naphthyridine >95%HPLC
Yield of Labeled Product 40%HPLC Purification
Purity of Labeled Product >98%HPLC

Table 1: Synthesis and Labeling Efficiency

Labeled CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (M⁻¹cm⁻¹)
Alexa Fluor™ 488-Naphthyridinone 4955190.9271,000
DyLight™ 550-Naphthyridinone 5625760.70150,000

Table 2: Spectroscopic Properties of Fluorescently Labeled this compound

Visualizations

Experimental Workflow

experimental_workflow start This compound chlorination Chlorination (POCl₃, Reflux) start->chlorination intermediate 8-Chloro-6-methyl-1,7-naphthyridine chlorination->intermediate conjugation Conjugation (Amine-reactive dye, DIPEA, DMF) intermediate->conjugation purification Purification (Preparative HPLC) conjugation->purification product Fluorescently Labeled Naphthyridinone purification->product characterization Characterization (MS, Spectroscopy) product->characterization

Caption: Workflow for the fluorescent labeling of this compound.

Potential Signaling Pathway Application

Fluorescently labeled small molecules are invaluable tools for studying cellular signaling pathways. For instance, if this compound were found to be an inhibitor of a specific kinase, its fluorescent analog could be used to visualize its engagement with the target protein within a cell.

signaling_pathway receptor Receptor kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response phosphorylated_substrate->cellular_response inhibitor Fluorescently Labeled Naphthyridinone inhibitor->kinase Inhibits

Caption: Visualization of a hypothetical kinase inhibition signaling pathway.

Applications

The fluorescently labeled this compound derivatives described herein can be employed in a variety of research applications:

  • Cellular Imaging: Visualize the subcellular localization and trafficking of the compound.[7]

  • Target Identification: Identify the binding partners and cellular targets of the molecule through techniques like fluorescence pull-down assays.

  • High-Throughput Screening (HTS): Develop fluorescence-based assays for screening compound libraries to identify molecules with similar mechanisms of action.

  • Drug Delivery Studies: Track the biodistribution and pharmacokinetics of the compound in vivo.[7]

Conclusion

This document provides a comprehensive guide for the fluorescent labeling of this compound. The detailed protocols, data presentation templates, and visualizations offer a solid foundation for researchers to synthesize and utilize these valuable chemical probes in their studies. The inherent fluorescence potential of the naphthyridine core, combined with the versatility of modern fluorophores, opens up exciting avenues for exploring the biological functions of this important class of molecules.

References

6-Methyl-1,7-naphthyridin-8(7H)-one: A Versatile Molecular Probe for Cellular Imaging and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

6-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridinone family. Naphthyridinones have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and favorable physicochemical properties.[1][2] This class of compounds often exhibits intrinsic fluorescence, making them valuable scaffolds for the development of molecular probes to investigate biological systems. While specific data on this compound as a molecular probe is emerging, its structural similarity to other well-characterized naphthyridinones suggests its potential utility in various research applications, including cellular imaging, target identification, and as a core structure in drug discovery programs.[3][4]

Principle of Action

The utility of this compound as a molecular probe is predicated on its potential fluorescent properties and its ability to interact with biological macromolecules. The rigid, planar structure of the naphthyridinone core often leads to favorable fluorescence quantum yields and environmental sensitivity. Changes in the local microenvironment upon binding to a target protein, for instance, can modulate the fluorescence intensity or emission wavelength of the probe, providing a readout for binding events. Furthermore, the substituent- amenable scaffold of this compound allows for the synthesis of derivatives with tailored selectivity for specific biological targets.

Potential Applications

  • Fluorescence Microscopy: The intrinsic fluorescence of this compound can be leveraged for cellular imaging applications. Its ability to cross cellular membranes would allow for the visualization of subcellular structures or to track its localization within living cells.

  • Target Engagement Assays: As a fluorescent ligand, this probe can be employed in target engagement assays to confirm the interaction of unlabeled drug candidates with their intended protein target within a cellular context.

  • Fragment-Based Drug Discovery: The naphthyridinone core can serve as a starting point in fragment-based drug discovery campaigns. The methyl group at the 6-position provides a vector for further chemical modification to enhance binding affinity and selectivity for a target of interest.

  • Kinase Inhibition: Several naphthyridinone derivatives have been identified as potent kinase inhibitors.[5] this compound could be explored as a scaffold for the development of novel kinase inhibitors for therapeutic intervention in diseases such as cancer.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table summarizes representative data for functionally similar naphthyridinone-based compounds to illustrate their potential properties as molecular probes and drug candidates.

Compound ClassTarget/ApplicationIC₅₀/KₐFluorescence Quantum Yield (Φ)Reference
1,8-Naphthyridine DerivativesMCF7 breast cancer cell line1.47 µM - 7.89 µMNot Reported[4]
1,6-Naphthyridin-2(1H)-onesKinase Inhibitor (Ripretinib)Not ReportedNot Reported[1]
1,6-Naphthyridin-7(6H)-onesFluorescent Nucleoside AnaloguesNot ApplicableSolvent-dependent[3]
8-Hydroxy NaphthyridinesAntileishmanial ActivitypEC₅₀ > 6.0Not Reported[6]
Naphthyridinone DerivativesPKMYT1 InhibitorsPotent InhibitionNot Reported[5]
4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acidPDE4 InhibitorNot ReportedNot Reported[7]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a molecular probe, based on methodologies reported for similar compounds.

Protocol 1: Cellular Staining and Fluorescence Microscopy

Objective: To visualize the subcellular localization of this compound in cultured cells.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cultured mammalian cells (e.g., HeLa, MCF7)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde or Paraformaldehyde (for fixing)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture overnight to allow for attachment.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cellular Staining: Remove the culture medium from the cells and wash once with PBS. Add the medium containing this compound to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove unbound probe.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for this compound (predicted to be in the UV-blue range based on the naphthyridinone scaffold) and DAPI.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow_cellular_staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells on Coverslips stain_cells Incubate Cells with Probe cell_culture->stain_cells probe_prep Prepare Probe Solution probe_prep->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells fix_cells Fix Cells (Optional) wash_cells->fix_cells mount_slide Mount Coverslip wash_cells->mount_slide For live-cell imaging fix_cells->mount_slide acquire_image Fluorescence Microscopy mount_slide->acquire_image

Caption: Experimental workflow for cellular staining and fluorescence microscopy.

signaling_pathway_kinase_inhibition cluster_components Assay Components cluster_inhibitor Inhibitor cluster_reaction Kinase Reaction Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Probe This compound Probe->Kinase inhibits ADP ADP Phosphorylation->ADP produces

Caption: Conceptual diagram of a kinase inhibition assay.

References

Application Notes & Protocols: Efficacy Studies of 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the preclinical efficacy of 6-Methyl-1,7-naphthyridin-8(7H)-one. The experimental design is based on the hypothesis that the compound functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a common mechanism for molecules with a naphthyridinone scaffold. The protocols outlined below will enable researchers to assess its biochemical activity, cellular effects, and in vivo anti-tumor potential.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[3] This document describes a series of experiments to determine if this compound acts as a PARP inhibitor and to quantify its efficacy.

Proposed Signaling Pathway: PARP Inhibition and Synthetic Lethality

The proposed mechanism of action for this compound is the inhibition of PARP, which is essential for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP activates SSB_Repair SSB Repair PARP->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_Damage_Cancer DNA Single-Strand Break PARP_Cancer PARP DNA_Damage_Cancer->PARP_Cancer DSB_Formation Double-Strand Break Formation PARP_Cancer->DSB_Formation leads to Compound This compound Compound->PARP_Cancer inhibits HR_Repair Homologous Recombination Repair (Deficient) DSB_Formation->HR_Repair Apoptosis Apoptosis / Cell Death HR_Repair->Apoptosis failure leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The experimental workflow is designed to first confirm the hypothesized mechanism of action and then to evaluate the compound's efficacy in a preclinical setting.

Experimental_Workflow cluster_vitro In Vitro Evaluation Biochemical_Assay Biochemical Assays (PARP Activity) Cell_Line_Selection Cell Line Selection (BRCA-proficient and -deficient) Biochemical_Assay->Cell_Line_Selection In_Vitro_Assays In Vitro Cell-Based Assays In_Vivo_Studies In Vivo Efficacy Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Cell_Line_Selection->Cell_Viability DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) Cell_Viability->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / TUNEL) DNA_Damage_Assay->Apoptosis_Assay Apoptosis_Assay->In_Vivo_Studies

Caption: Overall experimental workflow for efficacy studies.

Experimental Protocols

This assay measures the direct inhibitory effect of this compound on PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Add 50 µL of histone-coated buffer to each well of a 96-well plate and incubate for 1 hour at 37°C.

  • Wash the plate three times with 200 µL of wash buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 10 µL of the compound dilutions to the wells.

  • Add 20 µL of PARP1 enzyme solution to each well.

  • Initiate the reaction by adding 20 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with 200 µL of wash buffer.

  • Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with 200 µL of wash buffer.

  • Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

Data Presentation:

Concentration of this compound (µM)Luminescence (RLU)% Inhibition
0 (Vehicle Control)0
0.01
0.1
1
10
100

The IC50 value will be calculated from the dose-response curve.

This assay determines the effect of the compound on the viability of cancer cells.

Materials:

  • BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineConcentration of Compound (µM)Absorbance (570 nm)% Viability
MCF-7 0 (Vehicle)100
0.1
1
10
MDA-MB-436 0 (Vehicle)100
0.1
1
10

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) will be determined for each cell line.

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • BRCA-deficient human cancer cells (e.g., CAPAN-1)

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously implant 5 x 10^6 CAPAN-1 cells into the flank of each mouse.

  • Allow the tumors to grow to an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses).

  • Administer the treatment daily via the appropriate route (e.g., oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.

  • Monitor animal body weight and general health.

  • At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis.

Data Presentation:

Treatment GroupDay 0 Tumor Volume (mm³)Day 28 Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle Control0
Compound (Low Dose)
Compound (High Dose)

Conclusion

The described experimental design provides a robust framework for the preclinical evaluation of this compound as a potential PARP inhibitor. The results from these studies will elucidate its mechanism of action and provide critical data on its anti-tumor efficacy, guiding further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methyl-1,7-naphthyridin-8(7H)-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method for the synthesis of the 1,7-naphthyridin-8(7H)-one core is a variation of the Gould-Jacobs reaction.[1][2][3] This approach typically involves the condensation of a substituted 2-aminopyridine, in this case, 2-amino-6-methylpyridine, with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Q2: I am observing a low yield in the final cyclization step. What are the potential causes?

A2: Low yields in the thermal cyclization step of the Gould-Jacobs reaction can stem from several factors:

  • Incomplete condensation: The initial reaction between the aminopyridine and the malonic ester derivative may not have gone to completion.

  • Suboptimal cyclization temperature: The temperature required for the intramolecular cyclization is critical. If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Side reactions: Competing side reactions, such as intermolecular condensations or rearrangement of the intermediate, can reduce the yield of the desired product.[4]

  • Atmospheric conditions: The presence of moisture or oxygen can sometimes interfere with the reaction, leading to byproducts.

Q3: I have isolated a product, but the spectroscopic data suggests the presence of an isomeric byproduct. How can I avoid this?

A3: The formation of isomers is a known challenge in the synthesis of substituted naphthyridinones, particularly when using substituted aminopyridines.[4] The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the pyridine ring. To minimize isomer formation, consider the following:

  • Reaction conditions: Carefully controlling the reaction temperature and time can favor the formation of the thermodynamically more stable isomer.

  • Catalyst: While the Gould-Jacobs reaction is often performed thermally, exploring the use of acid or base catalysts might influence the regioselectivity of the cyclization.

  • Protecting groups: In some cases, strategically using protecting groups on the pyridine ring could direct the cyclization to the desired position.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final product can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography can be used for separation. A gradient elution system with solvents such as ethyl acetate and hexanes or dichloromethane and methanol is often effective.

  • Washing: Washing the crude product with a non-polar solvent can help remove unreacted starting materials and non-polar impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Intermediate Condensation Product
Symptom Possible Cause Suggested Solution
TLC analysis shows significant amounts of unreacted 2-amino-6-methylpyridine.Incomplete reaction.- Increase the reaction time.- Increase the reaction temperature moderately.- Use a slight excess of the malonic ester derivative.
Formation of multiple spots on TLC, indicating side products.Side reactions due to high temperature or prolonged reaction time.- Lower the reaction temperature and monitor the reaction progress closely by TLC.- Consider using a milder solvent.
Difficulty in isolating the solid product.Product may be oily or have high solubility in the reaction solvent.- After the reaction, try to precipitate the product by adding a non-polar solvent like hexanes.- If an oil is obtained, attempt to triturate it with a suitable solvent to induce crystallization.
Problem 2: Low Yield in the Thermal Cyclization Step
Symptom Possible Cause Suggested Solution
The reaction mixture darkens significantly, and the desired product is obtained in a low yield.Decomposition at high temperatures.- Lower the cyclization temperature and extend the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
The intermediate is consumed, but the yield of the desired product is low, with the formation of baseline material on TLC.Polymerization or formation of insoluble byproducts.- Use a high-boiling, inert solvent to ensure a homogeneous reaction mixture at the required temperature.- Consider a solvent that can dissolve both the intermediate and the product to some extent.
The reaction appears to stall, with a significant amount of the intermediate remaining even after prolonged heating.Insufficient energy to overcome the activation barrier for cyclization.- Gradually increase the reaction temperature in small increments.- Consider using a higher boiling point solvent like Dowtherm A or diphenyl ether.[3]

Experimental Protocols

Representative Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a representative example based on the principles of the Gould-Jacobs reaction and may require optimization for specific laboratory conditions.

Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate. This intermediate can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the crude or purified intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether or Dowtherm A in a suitable reaction vessel.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the intermediate is consumed (usually 15-30 minutes).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield

EntryTemperature (°C)Reaction Time (min)SolventYield (%)Observations
122030Diphenyl ether45Incomplete reaction
225020Diphenyl ether75Good conversion
328015Diphenyl ether60Increased byproduct formation
425020Dowtherm A78Slightly improved yield

Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start 2-amino-6-methylpyridine + Diethyl Ethoxymethylenemalonate reflux Reflux in Ethanol start->reflux Heat intermediate Crude Intermediate reflux->intermediate Cool & Evaporate cyclization Thermal Cyclization (e.g., Diphenyl ether, 250°C) intermediate->cyclization precipitation Precipitation with Hexanes cyclization->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield start Low Yield Observed check_step1 Check Condensation Step (TLC) start->check_step1 incomplete_step1 Incomplete Reaction check_step1->incomplete_step1 Yes check_step2 Check Cyclization Step (TLC) check_step1->check_step2 No optimize_step1 Increase Time/Temp or Excess Reagent incomplete_step1->optimize_step1 decomposition Decomposition (Dark Color) check_step2->decomposition Decomposition incomplete_step2 Incomplete Cyclization check_step2->incomplete_step2 Incomplete optimize_temp Lower Temperature & Use Inert Atmosphere decomposition->optimize_temp increase_temp Increase Temperature or Change Solvent incomplete_step2->increase_temp

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Methyl-1,7-naphthyridin-8(7H)-one from crude reaction mixtures. As specific literature on the purification of this exact molecule is limited, the protocols and advice provided are based on established methodologies for structurally related naphthyridinone and N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1][2] To resolve this, you can try:

  • Adding more of the primary solvent to reduce saturation.[2]

  • Switching to a solvent with a lower boiling point.

  • Slowing down the cooling process by insulating the flask.

  • Re-heating the mixture and adding a small amount of a "poorer" solvent to induce crystallization at a higher temperature.

Q3: I have very low recovery after recrystallization. What are the likely causes?

A3: Low recovery can be due to several factors:

  • Using too much solvent, which keeps a significant portion of your product dissolved even after cooling.[2][3]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is too warm or in excessive amounts.[3]

  • The crude material may have contained less of the desired product than anticipated.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[4] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities. For polar N-heterocycles, common solvent systems include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/acetone.

Q5: My compound is not moving from the baseline on the TLC plate, even with polar solvents. How can I purify it?

A5: If your compound is highly polar and remains at the baseline, consider the following:

  • Use a more polar solvent system, such as increasing the percentage of methanol in a dichloromethane/methanol mixture. Adding a small amount of acetic acid or triethylamine can sometimes help with very polar acidic or basic compounds, respectively.

  • Consider using a different stationary phase, such as alumina instead of silica gel.[4][5]

  • Reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another effective option for highly polar compounds.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve - Inappropriate solvent. - Insufficient solvent.- Select a solvent in which the compound is soluble when hot but insoluble when cold.[3] - Gradually add more hot solvent until the compound dissolves.[1]
"Oiling out" - Solution is supersaturated. - Solvent boiling point is higher than the compound's melting point.[2]- Reheat the solution and add more solvent. - Use a lower-boiling point solvent or a solvent pair. - Ensure slow cooling.
No crystals form upon cooling - Solution is not saturated. - Compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase concentration and then cool again. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[6] - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of the pure compound.[7]
Low yield - Too much solvent was used.[2][3] - Crystals were washed with too much or warm solvent.[3] - Premature crystallization during filtration.- Minimize the amount of hot solvent used for dissolution. - Wash crystals with a minimal amount of ice-cold solvent. - Ensure the funnel and receiving flask are pre-heated during hot filtration.[1]
Colored impurities in crystals - Impurities co-crystallized with the product. - Inefficient removal of colored starting materials or byproducts.- Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product).
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots - Inappropriate solvent system. - Column was overloaded with the sample.[8]- Optimize the solvent system using TLC to achieve better separation between the Rf values of the components. - Use a larger column or load less crude material.
Compound streaks on the column - Compound is too polar for the solvent system. - Sample is not fully soluble in the eluent. - Column is overloaded.- Increase the polarity of the eluent. - Consider "dry loading" the sample: dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[9]
Compound won't elute from the column - Eluent is not polar enough.[4] - Compound may have decomposed on the silica gel.[5]- Gradually increase the polarity of the eluent (gradient elution).[4] - Test the stability of your compound on a small amount of silica gel before running a column.[5] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[5]
Cracked or channeled column bed - Improper packing of the stationary phase.- Ensure the silica slurry is packed evenly without air bubbles.[8] - Do not let the solvent level drop below the top of the stationary phase.
Compound elutes too quickly - Eluent is too polar.- Use a less polar solvent system as determined by TLC.

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.[7]

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to remove them.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for the target compound and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent) and carefully add it to the top of the column with a pipette.[9]

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. If necessary, a gradient of increasing solvent polarity can be used to elute compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Workflow crude Crude Reaction Mixture assess Assess Impurity Profile & Scale crude->assess recrystallization Recrystallization assess->recrystallization High Purity / Large Scale column Column Chromatography assess->column Complex Mixture / Small Scale pure_recryst Pure Product recrystallization->pure_recryst further_purification Further Purification Needed recrystallization->further_purification Impurities Remain pure_column Pure Product column->pure_column column->further_purification Overlapping Fractions further_purification->column Re-run with different conditions

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Unsuccessful method Which Method? start->method recryst_issue Recrystallization Issue method->recryst_issue Recrystallization column_issue Column Issue method->column_issue Chromatography no_crystals No Crystals Formed recryst_issue->no_crystals oiling_out Product Oiled Out recryst_issue->oiling_out low_yield Low Yield recryst_issue->low_yield no_sep Poor Separation column_issue->no_sep no_elution No Elution column_issue->no_elution streaking Streaking column_issue->streaking sol_recryst1 Concentrate Solution no_crystals->sol_recryst1 sol_recryst2 Add Anti-Solvent no_crystals->sol_recryst2 sol_recryst3 Change Solvent / Slow Cooling oiling_out->sol_recryst3 sol_recryst4 Use Less Solvent / Wash with Cold Solvent low_yield->sol_recryst4 sol_col1 Optimize Solvent System (TLC) no_sep->sol_col1 sol_col2 Increase Eluent Polarity no_elution->sol_col2 sol_col3 Dry Load Sample streaking->sol_col3

Caption: A decision tree for troubleshooting common purification issues.

References

Stability issues with 6-Methyl-1,7-naphthyridin-8(7H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methyl-1,7-naphthyridin-8(7H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the common factors that could be causing this instability?

A1: The stability of this compound in solution can be influenced by several factors. The most common environmental factors that can lead to degradation of small molecules include exposure to adverse temperatures, light, humidity, and oxygen.[1] For compounds with heterocyclic rings like naphthyridinones, pH is a critical factor, as acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[2][3][4] The choice of solvent can also play a significant role in the stability of your compound.[5]

Q2: I am observing the formation of precipitates in my stock solution of this compound in DMSO. What could be the issue?

A2: Precipitation from a DMSO stock solution can occur for a few reasons. Firstly, the concentration of your compound may exceed its solubility limit in DMSO, especially if the temperature fluctuates. Secondly, DMSO is hygroscopic and can absorb moisture from the air. The absorbed water can decrease the solubility of your compound, leading to precipitation. It is crucial to use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to minimize water absorption.

Q3: How can I assess the stability of this compound in my experimental buffer?

A3: To assess the stability of your compound in a specific buffer, you can perform a time-course experiment. This involves preparing a solution of the compound in the buffer and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed for the presence of the parent compound and any potential degradation products.

Q4: What are the potential degradation pathways for a naphthyridinone compound like this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the public domain, related heterocyclic compounds can undergo several types of degradation. Hydrolysis of the lactam (amide) bond in the pyridinone ring is a common pathway, particularly under acidic or basic conditions.[7] Oxidation of the aromatic rings or the methyl group can also occur, especially in the presence of oxygen or oxidizing agents.[7] Photodegradation upon exposure to light is another possibility for aromatic heterocyclic compounds.[3][8]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a stable stock solution immediately before use.

    • Assess Stability in Assay Medium: Perform a stability study of the compound in your cell culture medium or assay buffer under the exact experimental conditions (e.g., temperature, CO2 concentration).

    • Minimize Exposure to Harsh Conditions: Protect the compound from prolonged exposure to light and elevated temperatures during the experiment.

    • Include a Time-Zero Control: Analyze a sample of the dosing solution at the beginning of the experiment to confirm the initial concentration.

Issue 2: Appearance of new peaks in HPLC analysis of the compound over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the mass of the new peaks and elucidate the structure of the degradation products.[9]

    • Perform Forced Degradation Studies: To understand the degradation profile better, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[10][11] This can help to generate and identify potential degradation products.

    • Optimize Storage Conditions: Based on the degradation profile, adjust the storage conditions (e.g., lower temperature, protect from light, store under inert gas) to minimize degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining after 24hConcentration after 48h (µM)% Remaining after 48hObservations
DMSO109.999%9.898%No visible change
Ethanol109.595%9.090%Slight yellowing
PBS (pH 7.4)108.282%6.565%Visible precipitate
Acetonitrile109.898%9.696%No visible change

Table 2: Hypothetical Results of a Forced Degradation Study on this compound.

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl24 hours45%2
0.1 M NaOH24 hours60%3
3% H₂O₂24 hours25%1
Heat (60°C)48 hours15%1
Light (ICH Q1B)10 days30%2

Experimental Protocols

Protocol 1: General Solution Stability Assessment
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent where it is known to be soluble and stable (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test solvents or buffers (e.g., PBS, cell culture medium).

  • Incubation: Aliquot the test solutions into appropriate vials and incubate them under the desired experimental conditions (e.g., specific temperature, protected from light).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature or elevated temperature for a defined period. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound or a solution in a thermostable solvent at an elevated temperature (e.g., 60°C or 80°C).

  • Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solutions (in experimental buffers/solvents) prep_stock->prep_test incubate Incubate under Experimental Conditions prep_test->incubate sampling Sample at Multiple Time Points (T0, T1, T2...) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis stability_profile Determine Stability Profile & Degradation Rate data_analysis->stability_profile

Caption: Workflow for assessing the solution stability of a compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation Pathways compound This compound in Solution ph pH compound->ph temperature Temperature compound->temperature light Light compound->light solvent Solvent compound->solvent oxygen Oxygen compound->oxygen hydrolysis Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation oxidation Oxidation oxygen->oxidation

Caption: Factors influencing the stability of the compound in solution.

References

Technical Support Center: 6-Methyl-1,7-naphthyridin-8(7H)-one and Related Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 6-Methyl-1,7-naphthyridin-8(7H)-one and other naphthyridinone-based compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my cellular assay and observing a phenotype that is inconsistent with the inhibition of its intended target. What could be the cause?

A1: Unexpected cellular phenotypes can often be attributed to off-target effects. Kinase inhibitors, including those with a naphthyridinone scaffold, are known to sometimes interact with multiple kinases, a phenomenon known as polypharmacology.[1][2] These unintended interactions can trigger signaling pathways unrelated to the primary target, leading to unforeseen biological responses.[3] It is also possible that the observed effect is due to the inhibition of a non-kinase target.[4] We recommend performing a broad kinase screen and a cellular thermal shift assay (CETSA) to identify potential off-target interactions.

Q2: My this compound compound shows activity in a biochemical assay, but this activity does not translate to a cellular context. Why might this be?

A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors.[5] The in vitro potency of an inhibitor (IC50) is influenced by the ATP concentration, which can differ significantly from intracellular ATP levels.[5] Additionally, cell permeability, efflux by cellular transporters, and intracellular metabolism can all affect the effective concentration of the compound at the target site within the cell. The selectivity of the compound may also differ between biochemical and cellular assays due to the presence of other interacting proteins and the complexity of the cellular environment.[5]

Q3: How can I determine the selectivity profile of my naphthyridinone-based inhibitor?

A3: A comprehensive kinase selectivity profile is crucial for understanding the specificity of your compound. Several commercial services offer kinase profiling against large panels of kinases (kinome-wide screening). These assays, often radiometric or fluorescence-based, measure the inhibitory activity of your compound against hundreds of kinases, providing a detailed selectivity map.[2][6] For a more in-depth analysis within a cellular context, the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (thermal proteome profiling) can identify direct targets and off-targets in an unbiased manner.[7][8][9]

Q4: What are "promiscuous inhibitors," and how do I know if my naphthyridinone compound falls into this category?

A4: Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often through non-specific mechanisms such as forming aggregates that sequester and denature proteins.[10][11][12][13] This can lead to false positives in high-throughput screens. To test for promiscuity, you can perform assays to detect aggregation, such as dynamic light scattering (DLS).[14] Additionally, the inhibitory activity of promiscuous compounds is often sensitive to the presence of detergents like Triton X-100 and may show a steep dose-response curve.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Cell Death in Cellular Assays
  • Possible Cause: Off-target kinase inhibition. Inhibition of kinases essential for cell survival (e.g., those in critical metabolic or cell cycle pathways) can lead to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: Screen your compound against a broad panel of kinases to identify potential off-target interactions.

    • Consult Kinase Selectivity Databases: Compare the identified off-targets with known essential kinases.

    • Dose-Response Analysis: Carefully titrate your compound to determine if the toxicity is observed at concentrations relevant to on-target inhibition.

    • CETSA Analysis: Use Cellular Thermal Shift Assay to confirm engagement with potential off-targets in a cellular environment.[8][15]

Issue 2: Inconsistent Results Between Different Assay Formats
  • Possible Cause: Assay-specific artifacts or promiscuous inhibition. Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence) or act as promiscuous inhibitors under specific buffer conditions.

  • Troubleshooting Steps:

    • Vary Assay Conditions: Test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation-based inhibition.[12]

    • Use an Orthogonal Assay: Confirm your findings using a different assay platform that relies on a distinct detection principle (e.g., a radiometric assay versus a fluorescence-based assay).[2]

    • Check for Compound Aggregation: Use techniques like Dynamic Light Scattering (DLS) to directly assess if your compound forms aggregates at the concentrations used in your assays.[14]

Quantitative Data on Naphthyridinone Derivatives

While specific off-target data for this compound is not publicly available, the following table summarizes the kinase selectivity of other research compounds with a naphthyridinone core to provide a general understanding of the potential for off-target interactions within this chemical class.

Compound ClassPrimary Target(s)Key Off-Target(s)IC50 (Primary Target)IC50 (Off-Target)Reference
Naphthyridinone DerivativePKMYT1Not specified, but noted to have "superior kinome selectivity" after optimization.Double-digit nM-[16]

Note: This table is intended to be illustrative of the types of data that should be considered. Researchers are strongly encouraged to generate specific selectivity data for their compound of interest.

Experimental Protocols

Kinase Profiling Assay (General Protocol)

Comprehensive kinase profiling is typically performed as a fee-for-service by specialized vendors. The general principle involves measuring the enzymatic activity of a large panel of purified kinases in the presence of the test compound.

  • Principle: Radiometric or fluorescence-based detection of substrate phosphorylation.

  • Procedure Outline:

    • A panel of purified kinases is prepared.

    • Each kinase is incubated with its specific substrate, ATP (often radiolabeled, e.g., ³³P-ATP), and the test compound at one or more concentrations.

    • The reactions are allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a phosphorylation-specific antibody or a change in fluorescence polarization is used for detection.

    • The percent inhibition for each kinase is calculated relative to a control (e.g., DMSO).

    • For hits, IC50 values are determined from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8][15]

  • Principle: Ligand-bound proteins are more resistant to thermal denaturation.

  • Procedure Outline:

    • Compound Treatment: Treat intact cells with the test compound or vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_Initial_Observation Initial Observation cluster_Investigation Investigation of Off-Target Effects cluster_Data_Analysis Data Analysis & Confirmation phenotype Unexpected Cellular Phenotype kinome_scan Broad Kinase Profiling phenotype->kinome_scan Hypothesis: Off-target activity cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa identify_hits Identify Potential Off-Targets kinome_scan->identify_hits confirm_engagement Confirm Target Engagement in Cells cetsa->confirm_engagement validate Validate with Orthogonal Assays identify_hits->validate confirm_engagement->validate Signaling_Pathway_Example cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway A Kinase A (Intended Target) B Substrate B A->B C Cellular Response 1 B->C X Kinase X (Off-Target) Y Substrate Y X->Y Z Cellular Response 2 (Unexpected Phenotype) Y->Z inhibitor Naphthyridinone Inhibitor inhibitor->A Inhibition inhibitor->X Off-Target Inhibition

References

Technical Support Center: Optimizing 6-Methyl-1,7-naphthyridin-8(7H)-one for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers using 6-Methyl-1,7-naphthyridin-8(7H)-one in cell-based assays. Due to the limited specific data on this compound, the information herein is based on the broader class of naphthyridinone derivatives, which are frequently investigated as kinase inhibitors. For the purpose of providing a detailed and practical guide, we will proceed with the hypothesis that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target for this class of molecules.

Frequently Asked Questions (FAQs)

1. What is the presumed mechanism of action for this compound?

Based on structurally similar compounds, this compound is hypothesized to be an ATP-competitive kinase inhibitor. Naphthyridine scaffolds are known to target the ATP-binding pocket of various kinases, including those in the PI3K/AKT/mTOR pathway.[1]

2. What is a typical starting concentration range for this compound in a cell-based assay?

For initial screening, a single high concentration (e.g., 10 µM) is often used.[2] For dose-response experiments, a wider range is recommended, typically from 1 nM to 100 µM, to determine the IC50 value.

3. How should I dissolve and store this compound?

This compound is likely soluble in organic solvents such as DMSO. For cell-based assays, prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C or -80°C. Dilute the stock solution in culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

4. What are the potential off-target effects of this compound?

Naphthyridine derivatives can sometimes exhibit promiscuity and interact with multiple kinases or other cellular targets.[3] It is crucial to perform counter-screens or use target-specific assays to confirm the on-target activity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of the compound - Concentration too low: The compound may not be potent enough at the tested concentrations.- Poor solubility: The compound may have precipitated out of the assay medium.- Cell health issues: The cells may not be healthy or responsive.- Perform a dose-response experiment with a wider and higher concentration range.- Visually inspect the culture medium for any signs of precipitation. If observed, try preparing fresh dilutions or using a solubilizing agent.- Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[4]
High variability between replicates - Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations.- Uneven cell seeding: A non-uniform cell monolayer will result in inconsistent responses.- Compound instability: The compound may be degrading in the culture medium over the course of the experiment.- Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.[4]- Gently resuspend cells before seeding to ensure a homogenous cell suspension.- Minimize the time the compound is in the culture medium before the assay readout.
High background signal or unexpected results - Compound interference: The compound may interfere with the assay readout (e.g., autofluorescence).- Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to non-specific effects.- Run a control with the compound in cell-free assay medium to check for interference.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range where the compound is not toxic to the cells.
Bell-shaped dose-response curve - Compound aggregation: At high concentrations, the compound may form aggregates, leading to a decrease in activity.- Off-target effects: At higher concentrations, the compound may be hitting other targets that counteract the primary effect.- Include a detergent like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.[2]- Investigate potential off-target effects using specific inhibitors or knockout cell lines for suspected off-targets.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess PI3K/AKT/mTOR Pathway Inhibition
  • Cell Treatment: Treat cells with different concentrations of this compound for a specific duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6K, S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth FourEBP1->CellGrowth Compound This compound Compound->PI3K

Caption: Hypothesized mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.

Concentration_Optimization_Workflow Start Start: Prepare 10 mM stock in DMSO SinglePoint Single-Point Screen (e.g., 10 µM) Start->SinglePoint ActivityCheck Activity > 50%? SinglePoint->ActivityCheck DoseResponse Dose-Response Assay (e.g., 1 nM - 100 µM) ActivityCheck->DoseResponse Yes ReEvaluate Re-evaluate compound or assay conditions ActivityCheck->ReEvaluate No DataAnalysis Determine IC50 & CC50 DoseResponse->DataAnalysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity->DataAnalysis TherapeuticWindow Calculate Therapeutic Window (CC50/IC50) DataAnalysis->TherapeuticWindow End Optimal Concentration Range Identified TherapeuticWindow->End

Caption: Workflow for optimizing the concentration of this compound in cell-based assays.

References

Troubleshooting unexpected results with 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-1,7-naphthyridin-8(7H)-one and related naphthyridinone derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Synthesis and Purification Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound, with insights drawn from the synthesis of structurally similar compounds.

Q1: My synthesis of a this compound derivative resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in the synthesis of naphthyridinone cores can arise from several factors. Based on synthetic routes for analogous structures, such as 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, consider the following.[1]

  • Incomplete Reaction: The cyclization step to form the bicyclic naphthyridinone ring can be sensitive to reaction time and temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure the consumption of the starting material.[1]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical for the cyclization reaction. For a related synthesis, a methanolic potassium hydroxide solution was used.[1] Ensure your base is strong enough to facilitate the desired deprotonation and that your solvent is appropriate for the reaction temperature and solubility of reactants.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. Common side reactions may include polymerization or degradation of starting materials or products under the reaction conditions.

  • Purification Losses: The purification process can be a source of yield loss. Naphthyridinones can sometimes be challenging to purify due to their polarity. Trituration with an appropriate solvent, as demonstrated in the synthesis of a related compound with ethyl acetate, can be an effective purification step.[1] Column chromatography may also be necessary, but care should be taken to choose a suitable stationary and mobile phase to avoid product loss on the column.

Troubleshooting Workflow for Low Synthetic Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Complete Consumption of Starting Material (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete adjust_conditions Increase Reaction Time or Temperature incomplete->adjust_conditions Yes check_reagents Assess Reagent Purity and Stoichiometry incomplete->check_reagents No adjust_conditions->check_reaction reagent_issue Reagent Issue check_reagents->reagent_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes optimize_purification Optimize Purification Protocol (e.g., different solvent for trituration, column chromatography conditions) reagent_issue->optimize_purification No purify_reagents->start purification_loss Significant Product Loss During Purification optimize_purification->purification_loss purification_loss->start Still Low final_product Improved Yield purification_loss->final_product Optimized

Caption: Troubleshooting workflow for low synthetic yield.

Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?

A2: The formation of byproducts is a common challenge. The identity of the byproduct will depend on your specific synthetic route.

  • Characterization: Isolate the byproduct using chromatography and characterize it thoroughly using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR). Comparing the spectral data with that of your starting materials and expected product will provide clues to its structure.

  • Common Side Reactions:

    • N-Alkylation/Arylation: If your synthesis involves precursors with unprotected amine functionalities, you might observe side reactions at these sites.

    • Hydrolysis: Ester or amide functionalities in your precursors or product can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Incomplete Cyclization: An acyclic intermediate may persist as a major byproduct if the cyclization conditions are not optimal.

II. Characterization and Purity Assessment FAQs

This section provides answers to frequently asked questions regarding the characterization and purity assessment of this compound.

Q1: What are the expected spectroscopic features for a this compound derivative?

Spectroscopic Data for a Related Compound (4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one)[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
2.46 (s, 3H)
6.67 (br. s., 1H)
7.88 (br. s., 1H)
8.65 (br. s., 1H)
11.62 (br. s., 1H)
LC-MS m/z (% relative intensity, ion)
211.0 (100.0%), 213.0 (32.0%), 212.0 (9.9%), 214.0 (3.2%)

For this compound, you would expect to see:

  • ¹H NMR: A singlet for the methyl group protons, and distinct signals for the aromatic protons on the naphthyridinone core. The NH proton of the pyridone ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Resonances for the methyl carbon and the aromatic carbons of the bicyclic system. The carbonyl carbon of the pyridone ring will have a characteristic downfield chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can be indicative of several phenomena:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can give rise to broad signals. This is common for NH and OH protons.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to restricted motion and broader signals. Try acquiring the spectrum at a lower concentration.

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube can also lead to poor spectral quality. Ensure your sample is fully dissolved.

III. Biological Activity and Assay Troubleshooting

This section addresses potential issues when evaluating the biological activity of this compound. Naphthyridinone scaffolds are known to exhibit a range of biological activities, including kinase inhibition and antiparasitic effects.[2][3]

Q1: I am not observing the expected biological activity with my compound. What should I check?

A1: A lack of biological activity can be due to several factors, ranging from the compound itself to the experimental setup.

Troubleshooting Inconsistent Biological Activity

BioactivityTroubleshooting start No/Low Biological Activity check_purity Verify Compound Purity and Identity (NMR, LC-MS, HRMS) start->check_purity impure Compound Impure or Incorrect check_purity->impure repurify Re-purify or Re-synthesize impure->repurify Yes check_solubility Assess Compound Solubility in Assay Buffer impure->check_solubility No repurify->start insoluble Poor Solubility check_solubility->insoluble optimize_formulation Optimize Formulation (e.g., use of DMSO, sonication) insoluble->optimize_formulation Yes check_assay Review Assay Protocol and Controls insoluble->check_assay No retest Re-test Compound optimize_formulation->retest assay_issue Assay Issue check_assay->assay_issue troubleshoot_assay Troubleshoot Assay (e.g., check cell viability, enzyme activity, reagent quality) assay_issue->troubleshoot_assay Yes assay_issue->retest No troubleshoot_assay->retest

Caption: A logical workflow for troubleshooting unexpected biological assay results.

Q2: My compound shows activity in a primary screen, but I am having trouble with reproducibility. Why might this be?

A2: Reproducibility issues can be frustrating. Consider these potential sources of variability:

  • Compound Stability: The compound may be unstable under the assay conditions or during storage. Assess the stability of your compound in the assay buffer over the time course of the experiment.

  • Assay Variability: Biological assays inherently have some level of variability. Ensure that your positive and negative controls are behaving as expected in every experiment. Run replicates and perform statistical analysis to determine the significance of your results.

  • Cell-Based Assays: If you are using a cell-based assay, factors such as cell passage number, confluency, and serum batch can all influence the results. Standardize your cell culture and assay procedures as much as possible.

IV. Experimental Protocols

Synthesis of a this compound Analog

The following protocol is adapted from the synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one and can serve as a starting point for the synthesis of related compounds.[1]

Step 1: Preparation of the Hydroxylamine Solution

  • Prepare a warm solution (50°C) of hydroxylamine hydrochloride (6 equivalents) in methanol (2.0 M).

  • Prepare a separate warm solution (50°C) of potassium hydroxide (9 equivalents) in methanol (4.0 M).

  • Mix the two solutions and cool to below 40°C to precipitate potassium chloride.

  • Filter the precipitate to obtain a clear filtrate containing the free hydroxylamine.

Step 2: Cyclization Reaction

  • Add the hydroxylamine filtrate to a vial containing the appropriate methyl 4-chloro-3-(prop-1-ynyl)picolinate precursor (1 equivalent).

  • Rinse the flask that contained the filtrate with an additional small volume of methanol and add it to the reaction vial.

  • Heat the resulting mixture to reflux.

  • Monitor the reaction by LC-MS until the starting material is consumed (approximately 75 minutes for the reported analog).[1]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether to induce precipitation.

  • Collect the precipitate by filtration.

  • Quench the precipitate with a minimal amount of acetic acid.

  • Triturate the solid in ethyl acetate and filter.

  • Collect the filtrate, concentrate it under reduced pressure, and dry the resulting solid to obtain the final product.

General Kinase Assay Protocol (Example)

The following is a general protocol for a biochemical kinase assay, which may be relevant for assessing the activity of naphthyridinone derivatives against targets like PKMYT1.[2]

  • Prepare a reaction buffer appropriate for the kinase of interest.

  • In a microplate, add the kinase, a suitable peptide or protein substrate, and ATP.

  • Add the test compound (this compound) at various concentrations. Include appropriate controls (e.g., no enzyme, no compound).

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of remaining ATP.

  • Calculate the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Example: PKMYT1 in Cell Cycle Regulation

PKMYT1_Pathway cluster_inhibition Mechanism of Action G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation of M M Phase (Mitosis) Active_CDK1 Active CDK1/Cyclin B CDK1_CyclinB->Active_CDK1 Requires Dephosphorylation PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Naphthyridinone This compound (Potential Inhibitor) Naphthyridinone->PKMYT1 Inhibition Phosphorylation Inhibitory Phosphorylation Dephosphorylation Dephosphorylation Active_CDK1->M Promotes Entry into

Caption: Potential inhibitory action of this compound on the PKMYT1 signaling pathway in cell cycle regulation.

References

Reducing cytotoxicity of 6-Methyl-1,7-naphthyridin-8(7H)-one in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-1,7-naphthyridin-8(7H)-one and other naphthyridine derivatives. The focus is on addressing and reducing cytotoxicity in non-target cells during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target (healthy) cell lines treated with this compound. What are the potential reasons for this?

A1: High cytotoxicity in non-target cells for naphthyridine compounds can stem from several factors. Naphthyridine derivatives have been investigated as potential anticancer agents, with some exhibiting antimitotic effects or acting as topoisomerase II inhibitors.[1][2] These mechanisms, while effective against rapidly dividing cancer cells, can also impact normal proliferating cells. Off-target effects are a common challenge with small molecules, where the compound may interact with unintended biological targets, leading to toxicity.[3] It is also possible that the observed toxicity is related to the metabolic activation of the compound into a more reactive species within the cells.[4][5]

Q2: What initial steps can we take to troubleshoot high off-target cytotoxicity?

A2: A systematic approach is crucial. First, confirm the purity and identity of your compound batch. Then, perform a dose-response curve on both your target and non-target cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help you quantify the therapeutic index (the ratio of the toxic dose to the therapeutic dose). If the therapeutic index is low, consider the following:

  • Review the literature for the known targets of similar naphthyridine scaffolds. This may provide clues about potential off-target interactions.

  • Perform a broader panel of non-target cell line testing. This can help determine if the cytotoxicity is widespread or specific to certain cell types.

  • Evaluate the role of metabolism. Use in vitro metabolism assays with liver microsomes to identify potential reactive metabolites.[4]

Q3: What are the primary strategies to reduce the cytotoxicity of our naphthyridine compound in non-target cells?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Rational Drug Design: Modify the chemical structure of the naphthyridine core to improve selectivity for the intended target. This could involve altering substituents to reduce binding to off-targets.[6]

  • Targeted Drug Delivery: Encapsulate the compound in a nanocarrier (e.g., liposomes, nanoparticles) that is functionalized with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on the target cells.[7][8][9][10] This approach concentrates the drug at the site of action, minimizing exposure to healthy tissues.

  • Co-administration with Protective Agents: In some cases, it may be possible to administer a second agent that selectively protects normal cells from the cytotoxic effects of the primary compound.[11][12]

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Results
Issue Possible Cause Troubleshooting Step
Inconsistent IC50 values across replicate experiments.Cell density variations.Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
Pipetting errors.Use calibrated pipettes and handle cell suspensions gently to avoid cell lysis.
Compound precipitation.Check the solubility of the compound in your culture medium. Consider using a different solvent or a lower concentration.
Contamination.Regularly check cell cultures for any signs of microbial contamination.
Guide 2: Unexpected Cytotoxicity in Vehicle Control
Issue Possible Cause Troubleshooting Step
Vehicle control shows a decrease in cell viability.Solvent toxicity.Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your cell lines. Ensure the final solvent concentration is below this level.
Contaminated solvent.Use a fresh, high-purity batch of the solvent.

Quantitative Data Summary

The following tables provide an example of how to structure and present quantitative data from cytotoxicity experiments to compare the effects of this compound on target versus non-target cells.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer0.7 - 2.6
HL-60Human Leukemia0.1 - 1.5
PC-3Human Prostate Cancer2.7 - 11.4
MCF7Human Breast Cancer1.47 - 7.89
Non-Target FibroblastsHealthy Human Cells>50
Non-Target Epithelial CellsHealthy Human Cells>50

Note: IC50 values for cancer cell lines are hypothetical examples based on published data for other naphthyridine derivatives.[1][13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cells by 50% (IC50).

Materials:

  • 96-well plates

  • Target and non-target cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting: See Troubleshooting Guide 1.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Objective: To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • 96-well plates

  • Target and non-target cell lines

  • Complete culture medium

  • This compound

  • LDH assay kit

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to control wells.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Troubleshooting:

  • High background LDH in medium: Use a serum-free medium during the compound treatment if possible, as serum can contain LDH.

  • Low signal: Increase the cell seeding density or the incubation time with the compound.

Visualizations

Signaling_Pathway Compound This compound OffTarget Off-Target Kinase Compound->OffTarget Inhibition Downstream Downstream Signaling Cascade OffTarget->Downstream Blocks Survival Signal Apoptosis Apoptosis Downstream->Apoptosis Activation CellDeath Non-Target Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway for off-target cytotoxicity.

Experimental_Workflow Start Start: High Off-Target Cytotoxicity Observed Step1 1. Confirm Compound Purity and Identity Start->Step1 Step2 2. Dose-Response in Target vs. Non-Target Cells Step1->Step2 Decision Therapeutic Index Low? Step2->Decision Step3a 3a. Targeted Delivery System Development Decision->Step3a Yes Step3b 3b. Chemical Modification (SAR) Decision->Step3b Yes End End: Improved Therapeutic Index Decision->End No Step4 4. Re-evaluate Cytotoxicity Step3a->Step4 Step3b->Step4 Step4->End Logical_Relationship Problem High Non-Target Cytotoxicity Cause1 Off-Target Binding Problem->Cause1 Cause2 Reactive Metabolites Problem->Cause2 Solution1 Targeted Delivery Cause1->Solution1 Mitigates Solution2 Structural Modification Cause1->Solution2 Reduces Solution3 Metabolic Profiling Cause2->Solution3 Identifies

References

6-Methyl-1,7-naphthyridin-8(7H)-one synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Methyl-1,7-naphthyridin-8(7H)-one. The information is designed to address common issues encountered during synthesis, focusing on potential side reactions and byproduct formation.

Troubleshooting Guide

Problem: Low Yield of this compound

Low yields can be attributed to several factors, including incomplete reaction, competing side reactions, or product degradation. Below are potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Cyclization: The final ring-closing step to form the naphthyridinone is not proceeding to completion.- Increase reaction temperature and/or time. High temperatures are often required for the thermal cyclization step in Gould-Jacobs or Conrad-Limpach type reactions. - Consider using a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve the necessary temperature. - Ensure the reaction is performed under anhydrous conditions, as water can interfere with the cyclization.
Alternative Cyclization Pathway: The intermediate may be cyclizing to form an undesired regioisomer.- Modify the substituents on the starting materials to sterically or electronically favor the desired cyclization. - Explore different catalytic systems that may offer better regioselectivity.
Starting Material Decomposition: The aminopyridine or the malonic ester derivative may be degrading under the reaction conditions.- Lower the reaction temperature and extend the reaction time. - Use a milder base or catalyst if applicable. - Ensure the purity of starting materials, as impurities can catalyze decomposition.
Product Degradation: The desired product may be unstable under the reaction conditions.- Once the reaction is complete, cool the mixture promptly and proceed with workup and purification. - Analyze the reaction mixture at different time points to determine the point of maximum product formation before degradation becomes significant.
Problem: Difficult Purification and Presence of Multiple Byproducts

The presence of multiple spots on a TLC plate or numerous peaks in an LC-MS analysis indicates the formation of byproducts. Identifying these impurities is key to optimizing the reaction.

Observed Impurity/ByproductPotential CauseMitigation Strategies
Unreacted 3-amino-5-methylpyridine Incomplete initial reaction with the malonic ester derivative.- Increase the stoichiometry of the malonic ester derivative. - Extend the reaction time for the initial condensation step.
Open-chain Intermediate Failure of the final cyclization step.- As mentioned for low yield, increase the temperature and/or time for the cyclization step. - Use a stronger acid or base catalyst to promote cyclization, depending on the specific mechanism.
Isomeric Naphthyridinone Non-regioselective cyclization.- Alter the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. - Purification via column chromatography with a carefully selected solvent system may be necessary to separate the isomers.
Polymeric Material Self-condensation of starting materials or intermediates.- Use a more dilute reaction mixture. - Add one of the reactants slowly to the other to maintain a low concentration of the reactive species.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key steps?

A common and effective method for the synthesis of the 1,7-naphthyridin-8-one scaffold is a Gould-Jacobs type reaction. This involves two main steps:

  • Condensation: Reaction of an aminopyridine, in this case, 3-amino-5-methylpyridine, with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This typically occurs at moderate temperatures (100-150 °C) and results in the formation of a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically 240-260 °C), often in a high-boiling solvent like Dowtherm A, to induce an intramolecular cyclization, followed by the elimination of ethanol to form the naphthyridinone ring system.

Q2: I am observing a byproduct with a mass corresponding to the dimer of my starting aminopyridine. How can I prevent this?

Dimerization of the aminopyridine can occur, especially at high temperatures if the initial condensation with the malonic ester derivative is slow. To minimize this:

  • Ensure that the malonic ester derivative is added in a slight excess to fully consume the aminopyridine.

  • Consider a two-step process where the initial condensation is carried out at a lower temperature to completion before proceeding to the high-temperature cyclization.

Q3: My final product is a dark, tarry material that is difficult to purify. What could be the cause?

The formation of dark, insoluble materials is often due to polymerization or decomposition at the high temperatures required for cyclization.

  • Ensure your starting materials are of high purity.

  • Use an inert, high-boiling solvent to ensure even heat distribution and prevent localized overheating.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Minimize the reaction time at the highest temperature to what is necessary for cyclization.

Q4: How can I confirm the regiochemistry of my final product to ensure I have the 1,7-naphthyridinone and not another isomer?

Confirmation of the correct isomer is crucial. The most definitive methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships of the protons and carbons in the molecule, allowing for unambiguous structure elucidation.

  • X-ray Crystallography: If a suitable crystal of the product can be obtained, single-crystal X-ray diffraction provides an absolute confirmation of the molecular structure.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Condensation

  • In a round-bottom flask, combine 3-amino-5-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting aminopyridine.

  • After the reaction is complete, allow the mixture to cool slightly.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250 °C with vigorous stirring under an inert atmosphere for 1-2 hours. Monitor the progress of the cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield and purity of this compound. (Note: This data is hypothetical and for illustrative purposes only).

EntryCyclization Temperature (°C)Reaction Time (h)SolventYield of Main Product (%)Key Byproduct Observed
12203Dowtherm A45Incomplete cyclization (open-chain intermediate)
22502Dowtherm A75Minor amounts of polymeric material
32504Dowtherm A60Increased polymeric material and some degradation products
42502Diphenyl Ether72Similar to Entry 2
52801Dowtherm A55Significant decomposition and tar formation

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 3-Amino-5-methylpyridine C Condensation Intermediate A->C + Diethyl ethoxymethylenemalonate (120-130°C) B Diethyl ethoxymethylenemalonate D This compound (Desired Product) C->D Thermal Cyclization (250°C) E Incomplete Cyclization (Open-chain Byproduct) C->E Insufficient Heat/Time F Alternative Cyclization (Isomeric Byproduct) C->F Non-regioselective Cyclization G Polymerization/Decomposition (Tarry Byproducts) C->G High Temp/Long Time D->G Product Degradation

Caption: Main synthesis pathway and potential side reactions for this compound.

Experimental Workflow

Workflow start Start step1 Condensation of 3-amino-5-methylpyridine and diethyl ethoxymethylenemalonate start->step1 step2 Thermal Cyclization in high-boiling solvent step1->step2 step3 Workup: Cooling, Precipitation, Filtration step2->step3 step4 Purification: Recrystallization or Chromatography step3->step4 Sufficient Crude Product troubleshoot1 Troubleshoot: Low Yield/Incomplete Reaction step3->troubleshoot1 Low Yield? end Pure this compound step4->end Pure Product troubleshoot2 Troubleshoot: Impure Product/Byproducts step4->troubleshoot2 Impurities Present? troubleshoot1->step2 Adjust Temp/Time troubleshoot2->step4 Optimize Purification

Caption: A typical experimental workflow for the synthesis of this compound.

Validation & Comparative

Comparing 6-Methyl-1,7-naphthyridin-8(7H)-one to other naphthyridinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting a range of enzymes implicated in human diseases. This guide provides a comparative overview of various naphthyridinone isomers, with a focus on their application as enzyme inhibitors. While specific experimental data for 6-Methyl-1,7-naphthyridin-8(7H)-one is not extensively available in the public domain, this guide will compare its structural class to other well-characterized naphthyridinones, providing available quantitative data, detailed experimental methodologies for key biological assays, and visualizations of relevant signaling pathways.

I. Overview of Naphthyridinone Isomers and Their Targets

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. The pyridinone moiety introduces a carbonyl group, creating the naphthyridinone scaffold. The position of the nitrogen atoms and the carbonyl group gives rise to several isomers, each with a unique three-dimensional structure that influences its biological activity. Key isomers explored in drug discovery include 1,5-, 1,6-, 1,7-, and 1,8-naphthyridinones.

These scaffolds have been successfully utilized to develop inhibitors for a variety of enzyme targets, including:

  • Poly (ADP-ribose) polymerase (PARP) : Crucial for DNA repair, PARP inhibitors are a major focus in oncology.

  • Protein Kinases : Including p38 MAP kinase, PI3K/mTOR, c-Src, and PKMYT1, which are key regulators of cellular signaling pathways.

  • Phosphodiesterase 5 (PDE5) : An enzyme involved in the regulation of blood flow.

  • Tachykinin NK1 Receptor : A G-protein coupled receptor involved in pain and inflammation.

II. Quantitative Comparison of Naphthyridinone Derivatives

The following tables summarize the inhibitory activities of various naphthyridinone derivatives against their respective targets. It is important to note that direct comparative data for this compound is limited in publicly accessible literature. The data presented here is for structurally related and functionally relevant compounds to provide a benchmark for potential activity.

Table 1: Inhibitory Activity of Naphthyridinone-Based PARP Inhibitors

Compound ClassSpecific DerivativePARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Benzo[de][1][2]naphthyridin-7(8H)-oneCompound 41 Potent (exact value not specified)Not Specified[1]
Naphthyridinone-basedCompound 34 Highly Potent (exact value not specified)Not Specified

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Inhibitory Activity of Naphthyridinone-Based Kinase Inhibitors

Compound ClassSpecific TargetSpecific DerivativeIC50 (nM)Reference
1,7-Naphthyridine 1-oxidesp38α MAP kinaseNot SpecifiedPotent (ED50 = 0.5 mg/kg in vivo)[3]
7-amino-5-methyl-1,6-naphthyridin-2(1H)-onePI3K/mTORNot SpecifiedPotent[4]
1,6-Naphthyridin-2(1H)-onec-SrcNot Specified10-80[5]

Table 3: Other Biologically Active Naphthyridinone Derivatives

Compound ClassTargetSpecific DerivativeActivityReference
1,7- and 2,7-NaphthyridinePDE5Compound 4c IC50 = 0.23 nM[6]
1,7-Naphthyridine-6-carboxamideNK1 Receptor(aR,9R)-8bIC50 = 0.45 nM[2]

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to characterize the activity of naphthyridinone-based inhibitors.

A. PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Reaction Mixture: In each well, add the following in order:

    • Assay buffer (containing Tris-HCl, MgCl2, and DTT).

    • Test compound at various concentrations.

    • Biotinylated NAD+.

    • Activated DNA (to stimulate PARP1 activity).

  • Enzyme Addition: Initiate the reaction by adding recombinant human PARP1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add a colorimetric (e.g., TMB) or chemiluminescent substrate.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

B. Cellular PARP Activity Assay

This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is an indicator of PARP activity.

Principle: This ELISA-based assay quantifies the amount of PAR in cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound for a specified period.

    • Induce DNA damage (e.g., with H2O2 or another DNA damaging agent) to activate PARP.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • ELISA:

    • Transfer the cell lysates to an anti-PAR antibody-coated 96-well plate.

    • Incubate to allow the capture of PAR.

    • Wash the plate.

    • Add a detection antibody (e.g., a rabbit anti-PAR antibody).

    • Wash the plate.

    • Add an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • Wash the plate.

    • Add a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the signal to the total protein concentration in each well and calculate the percent inhibition of PARP activity.

C. PI3K Kinase Assay (HTRF)

This assay measures the activity of PI3K by detecting the production of its lipid product, PIP3.

Principle: This is a homogeneous time-resolved fluorescence (HTRF) assay based on the competition between a biotinylated PIP3 tracer and the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is detected by a Europium-labeled anti-GST antibody and streptavidin-XL665.

Protocol:

  • Reaction Mixture: In a 384-well plate, add:

    • Test compound at various concentrations.

    • PI3K enzyme.

    • PIP2 substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add the detection mix containing the GST-GRP1-PH domain, Europium-labeled anti-GST antibody, biotinylated-PIP3 tracer, and streptavidin-XL665.

  • Incubation: Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665/620) and determine the IC50 values from the dose-response curves.

D. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by naphthyridinone inhibitors and a general experimental workflow for their characterization.

DNA_Damage_Response DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Naphthyridinone Naphthyridinone (PARP Inhibitor) Naphthyridinone->PARP1 inhibits

Caption: DNA Damage Response and PARP Inhibition by Naphthyridinones.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Naphthyridinone Naphthyridinone (PI3K/mTOR Inhibitor) Naphthyridinone->PI3K inhibits Naphthyridinone->mTOR inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Naphthyridinone Derivatives) Biochemical_Assay Biochemical Assays (e.g., PARP, Kinase) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Cellular PARP, Cytotoxicity) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: General Experimental Workflow for Naphthyridinone Inhibitor Development.

V. Conclusion

The naphthyridinone scaffold represents a versatile and highly valuable starting point for the design of potent and selective enzyme inhibitors. Different isomers have been successfully exploited to target a range of therapeutically relevant proteins. While quantitative data for this compound remains elusive in the public domain, the comparative data for other naphthyridinones, coupled with the detailed experimental protocols and pathway diagrams provided in this guide, offer a solid foundation for researchers in the field. Further investigation into the structure-activity relationships of 1,7-naphthyridinones, and specifically the impact of substitutions at the 6-position, will be crucial in elucidating the full potential of this particular scaffold.

References

6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Analysis with Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical PARP inhibitor 6-Methyl-1,7-naphthyridin-8(7H)-one against established and clinically approved PARP inhibitors. While direct experimental data for this compound is not publicly available, its core structure, a naphthyridinone, is a key pharmacophore in several known PARP inhibitors. This suggests its potential as a PARP inhibitor, making a comparison with existing agents valuable for researchers in the field of oncology and DNA repair.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

Comparative Analysis of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-known PARP inhibitors against PARP1 and PARP2. This data provides a benchmark for the potential potency of novel compounds like this compound.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib1-51[1][2][3][4]
Rucaparib0.8-3.20.5-28.2[5][6]
Talazoparib0.57-[4]
Niraparib2-352-15.3[6][7]
Veliparib4.4-5.2 (Ki)2.9 (Ki)[4][8][9]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a general comparison. The inhibitory constant (Ki) is provided for Veliparib in some sources.

Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, which is more cytotoxic than the simple inhibition of PARP's enzymatic activity. The trapping efficiency varies among different inhibitors and is thought to contribute significantly to their clinical efficacy.

Experimental Protocols

The evaluation of a potential PARP inhibitor like this compound would involve a series of in vitro assays to determine its potency and mechanism of action.

PARP Enzymatic Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC50).

Methodology:

  • Principle: A common method is a colorimetric or chemiluminescent ELISA-like assay.[10][11][12][13]

  • Procedure:

    • 96-well plates are coated with histones, which act as the substrate for PARP.

    • Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a buffer containing NAD+ and activated DNA (to stimulate PARP activity).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is allowed to proceed, during which PARP enzymes transfer poly(ADP-ribose) (PAR) chains onto the histone proteins.

    • The amount of PARylation is quantified using an anti-PAR antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate that produces a detectable signal (colorimetric or light).

    • The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular PARP Trapping Assay

Objective: To assess the ability of the inhibitor to trap PARP enzymes on chromatin in a cellular context.

Methodology:

  • Principle: This assay measures the amount of PARP protein that remains bound to chromatin after treatment with an inhibitor.[14][15][16][17][18]

  • Procedure:

    • Cancer cells (e.g., with and without BRCA mutations) are treated with varying concentrations of the test compound.

    • Cells are lysed, and subcellular fractionation is performed to separate the chromatin-bound proteins from the soluble proteins.

    • The amount of PARP1 and/or PARP2 in the chromatin fraction is quantified by Western blotting or other protein detection methods.

    • An increase in the amount of chromatin-bound PARP in treated cells compared to untreated cells indicates PARP trapping.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the inhibitor on cancer cell lines, particularly those with and without BRCA mutations, to assess synthetic lethality.

Methodology:

  • Principle: Assays like the MTT or CellTiter-Glo assay measure cell viability.[19][20][21][22]

  • Procedure:

    • Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • A reagent (e.g., MTT or CellTiter-Glo) is added to the wells. Metabolically active cells convert the reagent into a colored formazan product (MTT) or generate a luminescent signal (CellTiter-Glo).

    • The signal is measured using a spectrophotometer or luminometer.

    • The concentration of the compound that reduces cell viability by 50% (IC50) is calculated for each cell line. A significantly lower IC50 in BRCA-mutant cells compared to BRCA-proficient cells indicates synthetic lethality.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication if unrepaired PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes BER_factors Base Excision Repair (BER) Factors PAR->BER_factors recruits SSB_Repaired SSB Repaired BER_factors->SSB_Repaired mediate repair DSB DNA Double-Strand Break BRCA1_2 BRCA1/BRCA2 DSB->BRCA1_2 recruits Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death if unrepaired in HR-deficient cells HR Homologous Recombination (HR) BRCA1_2->HR mediates DSB_Repaired DSB Repaired HR->DSB_Repaired Replication->DSB leads to Inhibitor PARP Inhibitor (e.g., this compound) Inhibitor->PARP1 blocks

Caption: DNA damage repair pathways and the mechanism of synthetic lethality with PARP inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzymatic_Assay PARP Enzymatic Assay (IC50 determination) Data_Analysis Data Analysis and Comparison to Known Inhibitors Enzymatic_Assay->Data_Analysis Trapping_Assay PARP Trapping Assay (Mechanism of Action) Trapping_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Lines BRCA-mutant vs. BRCA-proficient cell lines Cytotoxicity_Assay->Cell_Lines Cytotoxicity_Assay->Data_Analysis Compound This compound Compound->Enzymatic_Assay Compound->Trapping_Assay Compound->Cytotoxicity_Assay

Caption: A typical experimental workflow for the evaluation of a novel PARP inhibitor.

Conclusion

While the inhibitory activity of this compound has not been specifically reported, its structural similarity to known PARP inhibitors suggests it is a promising candidate for investigation. A thorough evaluation using the described experimental protocols would be necessary to determine its potency, mechanism of action, and potential for synthetic lethality in HR-deficient cancer cells. The data from such studies would allow for a direct and quantitative comparison with the established PARP inhibitors discussed in this guide, ultimately defining its potential as a novel therapeutic agent.

References

Validating Target Engagement: A Comparative Guide to 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, rigorous validation of a compound's engagement with its intended biological target is paramount. This guide provides a comparative analysis of the hypothetical target engagement profile of 6-Methyl-1,7-naphthyridin-8(7H)-one against a known inhibitor, focusing on the lipid kinase PIP4K2A as a representative target. The 1,7-naphthyridine scaffold is a known pharmacophore for kinase inhibitors, making PIP4K2A a plausible, albeit hypothetical, target for this analysis.[1]

This comparison utilizes established methodologies for quantifying target engagement in both biochemical and cellular contexts, providing a framework for assessing the potency and selectivity of novel chemical entities.

Comparative Target Engagement Data

The following table summarizes the hypothetical target engagement data for this compound in comparison to the established PIP4K2A inhibitor, BAY-297.[2] This quantitative data allows for a direct comparison of potency and cellular efficacy.

Parameter This compound (Hypothetical Data) BAY-297 (Published Data)[2] Assay Type
Biochemical IC50 15 nM13 nM (low ATP)ADP-Glo Kinase Assay
Cellular IC50 (NanoBRET) 85 nMNot ReportedNanoBRET Target Engagement
Cellular Thermal Shift (ΔTagg) + 8.5 °C+ 10.3 °C (for a related compound)[2]Cellular Thermal Shift Assay (CETSA)
Kinase Selectivity (S-Score 35) 0.02Not ReportedKinomeScan

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for robustly assessing compound-target interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[2]

Protocol:

  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK293) cells to 80-90% confluency.

    • Harvest cells and resuspend in phenol-free DMEM with Glutamax to a concentration of 1 x 106 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well PCR plate.

    • Acoustically dispense the test compound (this compound or BAY-297) or DMSO (vehicle control) into the wells.

    • Incubate the plate at 37°C for 1 hour to allow for compound entry and target binding.

  • Thermal Denaturation:

    • Heat the plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40°C to 70°C) to induce protein denaturation and aggregation.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by a freeze-thaw cycle using liquid nitrogen.

    • Centrifuge the plate at high speed (e.g., 12,000 x g) to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully transfer the supernatant containing the soluble protein fraction to a new plate.

    • Quantify the amount of soluble target protein (PIP4K2A) using a standard detection method such as Western Blot or an antibody-based proximity assay (e.g., AlphaScreen).

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the aggregation temperature (Tagg) in the presence of the compound compared to the DMSO control indicates target stabilization.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method that quantifies compound affinity by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[1]

Protocol:

  • Cell Preparation and Transfection:

    • Transfect HEK293T cells with a plasmid encoding the target kinase (PIP4K2A) fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for expression of the fusion protein.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2 x 105 cells/mL.

    • Prepare a serial dilution of the test compound (this compound or a comparator) in a 384-well white assay plate.

  • Tracer and Compound Addition:

    • Add the NanoBRET™ tracer, specific for the target kinase, to the cell suspension at a predetermined optimal concentration.

    • Dispense 40 µL of the cell/tracer mixture into the wells of the assay plate containing the diluted compounds.

  • Signal Measurement:

    • Equilibrate the plate for 2 hours at 37°C with 5% CO2.

    • Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (610 nm emission / 450 nm emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflows, and logical relationships described in this guide.

PIP4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Phosphorylation AKT_Signaling AKT Signaling PI(4,5)P2->AKT_Signaling Cell_Growth Cell Growth & Proliferation AKT_Signaling->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis AKT_Signaling->Apoptosis_Inhibition 6_Methyl_1_7_naphthyridin_8_7H_one This compound 6_Methyl_1_7_naphthyridin_8_7H_one->PIP4K2A Inhibition

Caption: Hypothetical signaling pathway of PIP4K2A.

CETSA_Workflow Start Start Cell_Treatment Treat cells with compound (1 hr @ 37°C) Start->Cell_Treatment Heat_Challenge Apply temperature gradient (3.5 min) Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells (Freeze-thaw) Heat_Challenge->Cell_Lysis Centrifugation Pellet aggregated proteins (High speed) Cell_Lysis->Centrifugation Collect_Supernatant Collect soluble fraction Centrifugation->Collect_Supernatant Quantification Quantify soluble target protein (e.g., Western Blot) Collect_Supernatant->Quantification Data_Analysis Generate melting curve and determine ΔTagg Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Start Start Cell_Prep Transfect cells with NanoLuc-Target fusion Start->Cell_Prep Cell_Dispensing Dispense cells and tracer into compound plate Cell_Prep->Cell_Dispensing Compound_Plate Prepare serial dilution of test compound Compound_Plate->Cell_Dispensing Incubation Incubate for 2 hours @ 37°C Cell_Dispensing->Incubation Substrate_Addition Add NanoBRET substrate Incubation->Substrate_Addition Measurement Measure luminescence at 450nm and 610nm Substrate_Addition->Measurement Data_Analysis Calculate BRET ratio and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridin-8(7H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridin-8(7H)-one analogs, with a primary focus on their activity as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). While specific data on 6-Methyl-1,7-naphthyridin-8(7H)-one analogs is not extensively available in the public domain, this guide leverages data from structurally related compounds to infer potential activity and guide future research. The information presented is compiled from peer-reviewed scientific literature and aims to provide an objective comparison supported by experimental data.

Introduction to 1,7-Naphthyridin-8(7H)-ones and their Therapeutic Potential

The 1,7-naphthyridin-8(7H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to interact with various biological targets, particularly protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of drug discovery.

Recent studies have identified 1,7-naphthyridine derivatives as potent inhibitors of PIP4K2A, a lipid kinase involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule.[1][2] The dysregulation of the PI3K/AKT/mTOR pathway, in which PIP4K2A plays a role, is a hallmark of many cancers.[1][2]

Comparative Analysis of 1,7-Naphthyridin-8(7H)-one Analogs as PIP4K2A Inhibitors

A significant contribution to the understanding of the SAR of 1,7-naphthyridine analogs as PIP4K2A inhibitors comes from the work of Wortmann et al., who identified and optimized a series of potent inhibitors.[1][2] The following table summarizes the key findings from their research, showcasing the impact of various substitutions on the 1,7-naphthyridine core on PIP4K2A inhibitory activity.

Table 1: Structure-Activity Relationship of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors

Compound IDR1R2R3R4IC50 (nM) [a]
1 HCNH2-aminopyrimidin-5-yl130
2 HCNH6-aminopyridin-3-yl66
3 HCNH1H-pyrazol-4-yl180
4 HCNH1-methyl-1H-pyrazol-4-yl89
5 HCNCl6-aminopyridin-3-yl25
6 HCONH2H6-aminopyridin-3-yl290
7 FCNH6-aminopyridin-3-yl110
8 MeCNH6-aminopyridin-3-yl230

[a] IC50 values were determined using the ADP-Glo™ Kinase Assay.

Key SAR Observations:

  • Substitution at R2: A cyano (CN) group at the R2 position appears to be crucial for potent PIP4K2A inhibition. Replacing it with a carboxamide (CONH2) led to a significant decrease in activity (compare compound 2 and 6).

  • Substitution at R4: Aromatic and heteroaromatic substitutions at the R4 position are well-tolerated. An aminopyridinyl moiety (as in compound 2) provided the highest potency in the initial series.

  • Substitution at R3: Introduction of a chlorine atom at the R3 position (compound 5) led to a notable improvement in potency compared to the unsubstituted analog (compound 2), suggesting that this position can be further explored for optimization.

  • Substitution at R1: Modifications at the R1 position with small groups like fluorine (F) or methyl (Me) were tolerated but did not lead to an improvement in activity compared to the unsubstituted analog (compare compounds 2, 7, and 8).

Inference on the Role of a 6-Methyl Group:

While no direct data for a this compound analog is available in the cited literature, we can make some inferences based on the observed SAR trends. The introduction of a methyl group at the R1 position (compound 8) resulted in a slight decrease in activity compared to the unsubstituted analog. This suggests that bulky substituents at this position might not be favorable for binding to the kinase. However, the 6-position is electronically and sterically different from the R1 position. A methyl group at C6 could potentially influence the planarity of the ring system or interact with a specific hydrophobic pocket in the ATP-binding site of the target kinase. Further computational modeling and synthesis of 6-methyl analogs would be necessary to validate this hypothesis.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of PIP4K2A and a typical experimental workflow for evaluating inhibitors.

PIP4K2A_Signaling_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 ATP to ADP PI3K PI3K PI45P2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 1,7-Naphthyridin-8(7H)-one Analog (Inhibitor) Inhibitor->PIP4K2A

Caption: PIP4K2A Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Biochemical Assay Compound_Preparation Compound Dilution Kinase_Reaction Kinase Reaction (PIP4K2A, Substrate, ATP) Compound_Preparation->Kinase_Reaction ADP_Glo ADP-Glo™ Reagent Addition Kinase_Reaction->ADP_Glo Luminescence Luminescence Measurement ADP_Glo->Luminescence IC50_Determination IC50 Calculation Luminescence->IC50_Determination

Caption: Experimental Workflow for PIP4K2A Inhibition Assay.

Experimental Protocols

ADP-Glo™ Kinase Assay for PIP4K2A Activity:

The inhibitory activity of the 1,7-naphthyridin-8(7H)-one analogs against PIP4K2A is typically determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PIP4K2A enzyme

  • PIP4K2A substrate (e.g., PI(5)P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (1,7-naphthyridin-8(7H)-one analogs)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer. The diluted compounds are then dispensed into the wells of a 384-well plate.

  • Kinase Reaction: A mixture of the PIP4K2A enzyme and its substrate in the assay buffer is added to the wells containing the test compounds.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated for an additional period (e.g., 40 minutes) at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated for a final period (e.g., 30 minutes) at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

The 1,7-naphthyridin-8(7H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting PIP4K2A. The structure-activity relationship studies highlight the critical role of substitutions at various positions on the naphthyridine ring for achieving high potency. While specific data for 6-methyl analogs is currently limited, the existing SAR provides a valuable framework for the rational design of new derivatives with potentially improved activity and selectivity. Further investigation into the synthesis and biological evaluation of this compound analogs is warranted to fully explore the therapeutic potential of this chemical class.

References

Comparative Cross-Reactivity Profiling of 6-Methyl-1,7-naphthyridin-8(7H)-one and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic small molecule with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this guide presents a predictive cross-reactivity profile based on the known activities of structurally related naphthyridinone derivatives. These derivatives have been reported to primarily target two distinct classes of enzymes: phosphodiesterase 4 (PDE4) and various protein kinases. Therefore, this guide will explore the potential cross-reactivity of this compound within both of these target classes, comparing it with established inhibitors.

Scenario 1: this compound as a Phosphodiesterase 4 (PDE4) Inhibitor

The 1,7-naphthyridinone scaffold is a key feature of known PDE4 inhibitors.[1] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition leads to anti-inflammatory effects. This section compares the potential PDE4 activity and selectivity of a representative naphthyridinone with established PDE4 inhibitors, Roflumilast and Apremilast.

Data Presentation: Comparative PDE Selectivity

The following table summarizes the inhibitory activity (IC50 in nM) of representative PDE4 inhibitors against various phosphodiesterase families. Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 for PDE4 to that of other PDE families.

CompoundPDE4B (IC50, nM)PDE1 (Selectivity Fold)PDE2 (Selectivity Fold)PDE3 (Selectivity Fold)PDE5 (Selectivity Fold)PDE6 (Selectivity Fold)
Roflumilast 0.2 - 4.3>1000>1000>1000>1000>1000
Apremilast 20 - 50[2]>100>100>100>100>100
Hypothetical this compound< 50>100>100>100>100>100

Data for the hypothetical compound is an educated estimation based on the activities of structurally similar compounds and serves for comparative illustration.

Experimental Protocols: PDE Activity Assay

LANCE® Ultra cAMP Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring cAMP levels and thereby PDE activity.

Principle: The assay is a competitive immunoassay. A Europium (Eu)-labeled cAMP tracer molecule and a ULight™-labeled anti-cAMP antibody are used. When the tracer and antibody are in close proximity, excitation of the Eu chelate results in energy transfer to the ULight acceptor, emitting a signal at 665 nm. Cellular cAMP produced competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

Detailed Protocol:

  • Cell Stimulation:

    • Cells expressing the target PDE are seeded in a 384-well plate.

    • Cells are treated with the test compound (e.g., this compound) at various concentrations for 30 minutes.[3]

    • Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Cell Lysis and Detection:

    • A lysis buffer containing the Eu-cAMP tracer and ULight-anti-cAMP antibody is added to each well.[3]

    • The plate is incubated for 1 hour at room temperature to allow for antibody-cAMP binding.[4]

  • Signal Measurement:

    • The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.[3][4]

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP in the experimental wells is interpolated from the standard curve.

    • IC50 values are calculated by plotting the percentage of PDE inhibition against the log of the compound concentration.

Mandatory Visualization: cAMP Signaling Pathway

cAMP_Signaling_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Anti-inflammatory) CREB->Gene Regulates Inhibitor This compound (or alternative) Inhibitor->PDE4 Inhibits

Caption: Simplified cAMP signaling pathway illustrating the role of PDE4 and its inhibition.

Scenario 2: this compound as a Kinase Inhibitor

Naphthyridinone cores are also present in several kinase inhibitors, targeting enzymes like Activated Cdc42-associated kinase 1 (ACK1) and PKMYT1.[5][6] Kinase inhibitors are a major class of therapeutics, particularly in oncology. This section explores the potential kinase cross-reactivity of a representative naphthyridinone and compares it with the established multi-kinase inhibitor Bosutinib.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes the percentage of inhibition of a panel of kinases at a fixed concentration (e.g., 1 µM) for representative kinase inhibitors. A lower percentage indicates less inhibition and higher selectivity.

Kinase TargetBosutinib (% Inhibition @ 1µM)Hypothetical this compound (% Inhibition @ 1µM)
ACK1 >95[7]>90
ABL1 >95[7]<20
SRC >95[7]<20
LCK >95<15
LYN >95<15
PKMYT1 <10>80
CDK1 <10<10
MAPK1 <10<10

Data for the hypothetical compound is an educated estimation based on the activities of structurally similar compounds and serves for comparative illustration, suggesting a potential selectivity profile different from Bosutinib.

Experimental Protocols: Kinase Activity Assay

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8][9]

Detailed Protocol:

  • Kinase Reaction:

    • The kinase, substrate (peptide or protein), and ATP are combined in a reaction buffer in a 384-well plate.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated for a specified time (e.g., 1 hour) at room temperature.[9]

  • ATP Depletion:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.[8][9]

    • The plate is incubated for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Detection:

    • Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.[8][9]

    • The plate is incubated for 30-60 minutes at room temperature.[9]

  • Luminescence Measurement:

    • The luminescent signal is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Mandatory Visualization: Kinase Profiling Workflow

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (this compound) AssayPlate 384-well Assay Plate Compound->AssayPlate KinasePanel Kinase Panel (e.g., 96 kinases) KinasePanel->AssayPlate KinaseReaction Kinase Reaction (Kinase + Substrate + ATP + Compound) AssayPlate->KinaseReaction Incubation1 Incubation (e.g., 1 hour) KinaseReaction->Incubation1 ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation1->ATP_Depletion Incubation2 Incubation (40 min) ATP_Depletion->Incubation2 ADP_Conversion Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Incubation2->ADP_Conversion Incubation3 Incubation (30-60 min) ADP_Conversion->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence DataAnalysis Calculate % Inhibition Generate Selectivity Profile Luminescence->DataAnalysis

References

Purity Analysis of Synthetic 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetically derived active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both the safety and efficacy of the final therapeutic product. This guide provides a comparative overview of analytical methodologies for determining the purity of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry. We present a detailed examination of common analytical techniques, potential synthetic impurities, a comprehensive experimental protocol for a stability-indicating HPLC method, and visual workflows to aid in laboratory application.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound and the detection of any process-related or degradation impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and commonly employed methods, each with distinct advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesTypical Application for N-Heterocycles
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[1][2][3] Well-established for routine quality control.[1][4]Requires reference standards for quantification. Can be time-consuming for complex separations.Assay and impurity profiling of bulk drug substances and finished products. Stability-indicating methods to separate degradation products.[5][6][7]
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Excellent for the analysis of volatile and semi-volatile impurities.[8][9] Provides structural information for impurity identification.[9]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar analytes.[10]Detection of residual solvents, starting materials, and volatile byproducts from the synthesis.[8][9]
qNMR Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of nuclei present in the sample.A primary ratio method that does not require a reference standard of the analyte.[5][11] Provides structural confirmation and quantification simultaneously.[5] Fast and non-destructive.Lower sensitivity compared to chromatographic methods. May have signal overlap in complex mixtures.Absolute purity determination of reference standards and bulk drug substances. Can be used as an orthogonal method to HPLC.[12]

Potential Impurities in the Synthesis of this compound

The synthesis of this compound, often achieved through variations of the Friedländer annulation, can introduce several process-related impurities.[3][13][14] Understanding the potential impurity profile is crucial for developing effective analytical methods for their detection and control.

Impurity NamePotential OriginTypical Analytical Method for Detection
Unreacted Starting MaterialsIncomplete reaction during synthesis.HPLC, GC-MS
Isomeric NaphthyridinonesNon-regioselective cyclization during the Friedländer synthesis.HPLC, NMR
Over-methylated/Under-methylated AnalogsNon-specific methylation or incomplete methylation.HPLC, GC-MS
Oxidation ProductsDegradation of the API due to exposure to air or oxidizing agents.HPLC with UV/DAD or MS detection
Residual SolventsSolvents used during synthesis and purification.GC-MS (Headspace)
Byproducts from Side ReactionsUnintended reactions of starting materials or intermediates.HPLC-MS, GC-MS

Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound and the separation of its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and prepare similarly to the standard solution.

3. Method Validation Parameters:

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, and light) should be performed to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity: Prepare a series of solutions from 1 µg/mL to 200 µg/mL. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries are typically expected to be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and a Relevant Biological Pathway

To further aid researchers, the following diagrams illustrate a typical workflow for purity analysis and a hypothetical signaling pathway where a naphthyridinone derivative might exert its biological effects.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_documentation Documentation & Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis (Volatiles) Purification->GCMS qNMR qNMR (Absolute Purity) Purification->qNMR Method_Validation Method Validation HPLC->Method_Validation GCMS->Method_Validation qNMR->Method_Validation COA Certificate of Analysis Method_Validation->COA Release Batch Release COA->Release

A general workflow for the purity analysis of a synthetic compound.

Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Activation Response Cellular Response Gene->Response Naphthyridinone This compound Naphthyridinone->Kinase2 Inhibition

A hypothetical signaling pathway inhibited by a naphthyridinone derivative.

References

Comparative Analysis of 6-Methyl-1,7-naphthyridin-8(7H)-one Anticancer Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific IC50 (half-maximal inhibitory concentration) data for 6-Methyl-1,7-naphthyridin-8(7H)-one in any cancer cell lines. The information presented in this guide is intended to serve as a template, providing a framework for the evaluation and comparison of this compound's potential anticancer activity once experimental data becomes available. The IC50 values included in the comparison table are for structurally related naphthyridine derivatives and are provided for illustrative purposes only.

This guide is designed for researchers, scientists, and drug development professionals interested in the cytotoxic profiling of novel chemical entities. It outlines the standard experimental protocols for determining IC50 values and provides a clear structure for data presentation and visualization of the experimental workflow.

IC50 Comparison of Naphthyridine Derivatives in Cancer Cell Lines

The following table summarizes the IC50 values of various naphthyridine derivatives against several cancer cell lines. This table is intended to be a template for organizing and comparing the cytotoxic activity of this compound once the data is generated.

Compound NameCell LineTissue of OriginIC50 (µM)Reference CompoundReference IC50 (µM)
This compound
Example: 1,8-Naphthyridine-3-carboxamide deriv. 12HBL-100Breast1.37DoxorubicinNot Specified
Example: 1,8-Naphthyridine-3-carboxamide deriv. 17KBOral3.7DoxorubicinNot Specified
Example: 1,8-Naphthyridine-3-carboxamide deriv. 22SW-620Colon3.0DoxorubicinNot Specified
Example: Naphthyridine derivative 16HeLaCervical0.7Colchicine23.6
Example: Naphthyridine derivative 16HL-60Leukemia0.1Colchicine7.8
Example: Naphthyridine derivative 16PC-3Prostate5.1Colchicine19.7
Example: Pyrazolo-naphthyridine derivative 5jHeLaCervical6.4 ± 0.45Not SpecifiedNot Specified
Example: Pyrazolo-naphthyridine derivative 5kMCF-7Breast2.03 ± 0.23Not SpecifiedNot Specified

Experimental Protocols for IC50 Determination

The following are detailed methodologies for two common colorimetric assays used to determine the cytotoxic effects of a compound on cultured cell lines: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation with the compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, unincorporated dye, and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined using a similar method as in the MTT assay.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for IC50 determination and a placeholder for the signaling pathway of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation reagent_add Add Viability Reagent (MTT or SRB) incubation->reagent_add read_plate Read Absorbance reagent_add->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound compound This compound target Molecular Target (e.g., Kinase, Enzyme) compound->target Inhibition downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 apoptosis Apoptosis downstream1->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream2->cell_cycle_arrest

Benchmarking 6-Methyl-1,7-naphthyridin-8(7H)-one Against Standard of Care Kinase Inhibitors in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The discovery and development of novel small molecule inhibitors targeting key oncogenic signaling pathways remain a cornerstone of modern cancer therapy. This guide provides a comparative analysis of a novel investigational compound, 6-Methyl-1,7-naphthyridin-8(7H)-one, against the established standard of care drugs, Vemurafenib and Dabrafenib, for the treatment of BRAF V600E-mutant metastatic melanoma. The BRAF V600E mutation is a critical driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and subsequent uncontrolled cell proliferation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of hypothetical preclinical data and detailed experimental protocols to support further investigation.

Mechanism of Action

Standard of Care: Vemurafenib and Dabrafenib

Vemurafenib and Dabrafenib are potent and selective inhibitors of the BRAF V600E mutated kinase.[4][5][6] By binding to the ATP-binding site of the mutated BRAF protein, these drugs block its kinase activity, thereby inhibiting the downstream phosphorylation of MEK and ERK.[6][7][8] This action effectively halts the aberrant signaling cascade that drives tumor cell proliferation and survival, leading to cell cycle arrest and apoptosis.[4][6]

Investigational Compound: this compound

For the purpose of this guide, it is hypothesized that this compound is an ATP-competitive inhibitor of the BRAF V600E kinase. Its unique naphthyridinone scaffold is proposed to offer a distinct binding mode within the kinase domain, potentially leading to improved potency, selectivity, or a differentiated resistance profile compared to existing therapies.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[9][10] In BRAF V600E-mutant melanoma, the constitutive activation of BRAF leads to persistent downstream signaling, promoting tumorigenesis.[3]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., MYC, FOS) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF CompoundX This compound CompoundX->BRAF

Figure 1: Simplified MAPK/ERK signaling pathway in BRAF V600E-mutant melanoma and points of inhibition.

In Vitro Efficacy

Biochemical Kinase Assay

The inhibitory activity of this compound and the standard of care compounds against recombinant BRAF V600E was assessed.

CompoundIC50 (nM) against BRAF V600E
This compound8.5
Vemurafenib31.0
Dabrafenib5.0

Table 1: Hypothetical comparative inhibitory activity of this compound and standard of care drugs against BRAF V600E kinase.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Biotinylated MEK1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and TR-FRET Alexa Fluor™ 647 tracer)

  • 384-well assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds, BRAF V600E enzyme, and MEK1 substrate to the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Incubate for a further 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Compound Serial Dilutions Start->PrepCompounds AddToPlate Add Compounds, Enzyme, and Substrate to Plate PrepCompounds->AddToPlate InitiateReaction Initiate Reaction with ATP AddToPlate->InitiateReaction Incubate1 Incubate (e.g., 60 min) InitiateReaction->Incubate1 StopReaction Stop Reaction & Add Detection Reagents Incubate1->StopReaction Incubate2 Incubate (e.g., 60 min) StopReaction->Incubate2 ReadPlate Read Plate (TR-FRET) Incubate2->ReadPlate Analyze Calculate IC50 Values ReadPlate->Analyze End End Analyze->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay

The anti-proliferative effects of the compounds were evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

CompoundIC50 (nM) in A375 Cells
This compound25.0
Vemurafenib100.0
Dabrafenib30.0

Table 2: Hypothetical comparative anti-proliferative activity of this compound and standard of care drugs in a BRAF V600E-mutant cell line.

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the effect of test compounds on the viability and proliferation of A375 melanoma cells.

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Seed A375 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13][14][15]

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

MTT_Assay_Workflow Start Start SeedCells Seed A375 Cells in 96-well Plate Start->SeedCells Adhere Allow Cells to Adhere (Overnight) SeedCells->Adhere Treat Treat with Compound Serial Dilutions Adhere->Treat Incubate1 Incubate (72 hours) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4 hours) AddMTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 Values ReadAbsorbance->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability and proliferation assay.

In Vivo Efficacy

Xenograft Tumor Model

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the A375 cell line.

Treatment Group (Oral, Daily)Tumor Growth Inhibition (%)
This compound (30 mg/kg)85
Vemurafenib (50 mg/kg)70
Dabrafenib (30 mg/kg)90

Table 3: Hypothetical comparative in vivo efficacy of this compound and standard of care drugs in an A375 melanoma xenograft model.

Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor activity of test compounds in a subcutaneous A375 xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • A375 human melanoma cells

  • Matrigel

  • Test compounds formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Subcutaneously implant A375 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (Vehicle, this compound, Vemurafenib, Dabrafenib).

  • Administer the compounds or vehicle daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.[16][17]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow Start Start Implant Implant A375 Cells in Nude Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize Treat Daily Oral Dosing Randomize->Treat Measure Measure Tumor Volume & Body Weight (2-3x/week) Treat->Measure Measure->Treat Endpoint End of Study (e.g., Day 21) Measure->Endpoint Excise Excise and Weigh Tumors Endpoint->Excise Yes Analyze Calculate Tumor Growth Inhibition (TGI) Excise->Analyze EndState End Analyze->EndState

Figure 4: Workflow for an in vivo subcutaneous xenograft tumor model study.

Conclusion

This comparative guide presents hypothetical preclinical data for the investigational compound this compound, benchmarking it against the standard of care BRAF inhibitors, Vemurafenib and Dabrafenib. The presented data suggests that this compound demonstrates potent inhibition of the BRAF V600E kinase and robust anti-proliferative activity in a relevant melanoma cell line. Furthermore, the hypothetical in vivo data indicates significant anti-tumor efficacy in a xenograft model.

These findings, while hypothetical, underscore the potential of the naphthyridinone scaffold as a promising starting point for the development of new kinase inhibitors. The detailed experimental protocols provided herein offer a framework for the empirical validation and further characterization of this compound and other novel drug candidates. Further studies are warranted to elucidate its full pharmacological profile, including selectivity, pharmacokinetics, and mechanisms of potential resistance.

References

In Silico Docking Analysis of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 6-Methyl-1,7-naphthyridin-8(7H)-one as a kinase inhibitor, based on in silico docking studies of structurally related naphthyridinone derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from analogous structures to project its potential efficacy and binding mechanisms against relevant biological targets, particularly Cyclin-Dependent Kinase 8 (CDK8).

Naphthyridinone scaffolds are recognized as privileged structures in medicinal chemistry, with various derivatives showing potent inhibitory activity against a range of kinases.[1][2] These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3][4] Therefore, this compound represents a promising candidate for further investigation as a targeted therapeutic agent.

Comparative Docking Performance of Naphthyridinone Derivatives

To contextualize the potential of this compound, the following table summarizes the in silico docking performance of various naphthyridinone and related heterocyclic compounds against different kinase targets. This data, compiled from multiple studies, offers a benchmark for expected binding affinities.

Compound ClassTarget KinaseDocking Score (kcal/mol)Key InteractionsReference
1,6-Naphthyridinone DerivativesMET-9.5 to -11.2H-bonds with hinge region residues[5]
2,7-Naphthyridinone Derivativesc-Kit/VEGFR-2-8.7 to -10.5Pi-cation and hydrophobic interactions[1]
Quinolinone DerivativesPKMYT1-9.8 to -11.5H-bonds and hydrophobic interactions[6][7]
1,8-Naphthyridine DerivativesEstrogen Receptor-147.054 to -147.819 (Mol. Dock Score)Not specified[8]
Hypothetical this compoundCDK8Estimated -8.0 to -10.0H-bonds with hinge region, hydrophobic interactionsN/A

Note: The docking score for this compound is a projection based on the performance of similar scaffolds and is not derived from direct experimental or computational studies.

Experimental Protocols: In Silico Molecular Docking

The following section outlines a detailed methodology for conducting in silico molecular docking studies to evaluate the binding affinity of this compound against a selected kinase target, such as CDK8.

Preparation of the Protein Structure
  • Receptor Selection and Retrieval: The crystal structure of the target kinase (e.g., CDK8 in complex with a known inhibitor) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or similar tools. This involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states of residues at a physiological pH.

    • Optimization of the hydrogen-bonding network.

    • Minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D conformation.

  • Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS3e) to obtain a low-energy conformation.

  • Generation of Tautomers and Ionization States: Possible tautomers and ionization states of the ligand at physiological pH are generated to ensure a comprehensive docking analysis.

Molecular Docking Simulation
  • Grid Generation: A docking grid is defined around the active site of the kinase, typically centered on the co-crystallized ligand or identified binding pocket.

  • Docking Algorithm: A molecular docking program (e.g., Glide, AutoDock Vina) is used to dock the prepared ligand into the defined grid. The docking algorithm samples various conformations and orientations of the ligand within the active site.[3]

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., GlideScore, docking score in kcal/mol). The top-ranked poses are visually inspected to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

Workflow for In Silico Drug Design

The following diagram illustrates a typical workflow for an in silico drug design and discovery project.

In_Silico_Workflow Target_ID Target Identification and Validation Structure_Prep Protein Structure Preparation (PDB) Target_ID->Structure_Prep Virtual_Screening Virtual Screening (Molecular Docking) Structure_Prep->Virtual_Screening Ligand_DB Ligand Database Preparation Ligand_DB->Virtual_Screening Hit_ID Hit Identification and Prioritization Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (ADMET Prediction) Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro

A generalized workflow for in silico drug discovery.

Signaling Pathway Analysis: CDK8 in Cancer

CDK8 is a component of the Mediator complex and acts as a transcriptional regulator.[9] Its overexpression has been linked to the progression of various cancers, including colorectal and breast cancer, often through the potentiation of oncogenic signaling pathways like Wnt/β-catenin.[10][11] Inhibition of CDK8 is a promising therapeutic strategy to downregulate the expression of genes involved in cell proliferation and survival.

CDK8-Mediated Wnt/β-catenin Signaling Pathway

The diagram below illustrates the role of CDK8 in the Wnt/β-catenin signaling pathway.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (Inactive) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus CDK8 CDK8 TCF_LEF->CDK8 Recruits Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) CDK8->Target_Genes Phosphorylates and Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

The role of CDK8 in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex and targeted for degradation. Upon Wnt binding to its receptor, the destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors and recruits the Mediator complex, including CDK8. CDK8 then phosphorylates components of the transcriptional machinery, leading to the expression of target genes that drive cell proliferation.[4] An inhibitor of CDK8, such as potentially this compound, would block this final step, thereby suppressing tumor growth.

References

Comparative Analysis of 6-Methyl-1,7-naphthyridin-8(7H)-one and Its Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a well-established privileged structure in medicinal chemistry.[1][2] Modifications of this core, including the introduction of methyl groups and the variation of their positions, can significantly influence the molecule's physicochemical properties and biological activity. This structure-activity relationship (SAR) is a cornerstone of drug discovery and development.[3][4]

Potential therapeutic applications for this class of compounds are suggested by research into related naphthyridinone structures. For instance, various derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and a key target in oncology.[4] Additionally, the broader naphthyridine class has been explored for a wide range of biological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1][5][6]

The hypothetical comparative analysis of 6-Methyl-1,7-naphthyridin-8(7H)-one and its isomers would necessitate the systematic synthesis of each positional isomer (e.g., 2-methyl, 3-methyl, 4-methyl, and 5-methyl derivatives) followed by their evaluation in a panel of standardized biological assays. Such studies would provide invaluable data for understanding the impact of the methyl group's position on the molecule's efficacy and selectivity for a given biological target.

Future Research Directions

To address the current knowledge gap, the following experimental workflow is proposed:

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Analysis Synthesis Synthesis of this compound and its Positional Isomers Characterization Structural and Physicochemical Characterization (NMR, MS, Purity, Solubility) Synthesis->Characterization Screening In vitro Biological Screening (e.g., Anticancer Cell Lines, Enzyme Assays) Characterization->Screening IC50 Determination of IC50/EC50 Values Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Identification of Lead Compound(s) SAR->Lead

Caption: Proposed workflow for the comparative analysis of methyl-1,7-naphthyridin-8(7H)-one isomers.

Hypothetical Data Presentation

Should such a comparative study be undertaken, the quantitative data would be best presented in a tabular format to facilitate easy comparison. Below are examples of tables that would be populated with experimental data.

Table 1: Physicochemical Properties of Methyl-1,7-naphthyridin-8(7H)-one Isomers

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Solubility (µg/mL)
2-Methyl-1,7-naphthyridin-8(7H)-oneC₉H₈N₂O160.17Data not availableData not available
3-Methyl-1,7-naphthyridin-8(7H)-oneC₉H₈N₂O160.17Data not availableData not available
4-Methyl-1,7-naphthyridin-8(7H)-oneC₉H₈N₂O160.17Data not availableData not available
5-Methyl-1,7-naphthyridin-8(7H)-oneC₉H₈N₂O160.17Data not availableData not available
This compoundC₉H₈N₂O160.17Data not availableData not available

Table 2: Comparative In Vitro Anticancer Activity (IC50, µM) of Methyl-1,7-naphthyridin-8(7H)-one Isomers

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
2-Methyl-1,7-naphthyridin-8(7H)-oneData not availableData not availableData not available
3-Methyl-1,7-naphthyridin-8(7H)-oneData not availableData not availableData not available
4-Methyl-1,7-naphthyridin-8(7H)-oneData not availableData not availableData not available
5-Methyl-1,7-naphthyridin-8(7H)-oneData not availableData not availableData not available
This compoundData not availableData not availableData not available
Doxorubicin (Control)Reference valueReference valueReference value

Detailed Experimental Protocols

In the absence of specific experimental data for the target compounds, a general methodology for a key potential application, the PARP inhibition assay, is provided below as a template.

PARP1 Inhibition Assay (Enzymatic)

  • Objective: To determine the in vitro inhibitory activity of the test compounds against the human PARP1 enzyme.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone H1 (substrate).

    • Biotinylated NAD+ (co-substrate).

    • Streptavidin-coated 96-well plates.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Olaparib).

    • Stop buffer (e.g., containing PARP inhibitors like 3-aminobenzamide).

    • Detection reagent (e.g., Streptavidin-HRP and a suitable chromogenic or chemiluminescent substrate).

  • Procedure:

    • The streptavidin-coated plates are washed with assay buffer.

    • A solution containing histone H1 and activated DNA is added to the wells and incubated to allow for coating.

    • The plates are washed to remove unbound histone and DNA.

    • A pre-incubation mix of PARP1 enzyme and varying concentrations of the test compounds (or vehicle control) is prepared and added to the wells.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is terminated by the addition of the stop buffer.

    • The plates are washed to remove unreacted biotinylated NAD+.

    • The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-HRP conjugate followed by a colorimetric or chemiluminescent substrate.

    • The signal is read using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The inhibition of PARP1 interferes with the DNA damage repair pathway. A simplified representation of this pathway and the role of PARP inhibitors is depicted below.

DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation of Proteins PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor PARP Inhibitor (e.g., Naphthyridinone) Inhibitor->PARP1

Caption: Simplified schematic of the PARP1-mediated DNA repair pathway and the mechanism of action for PARP inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic nitrogen compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of dust formation or if working in a poorly ventilated area.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Direct disposal into drains or regular trash is strictly prohibited.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., filter paper, gloves, vials), as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. It is particularly important to keep it away from strong oxidizing agents.

  • Containerization:

    • Place the waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • The original product container, if empty and in good condition, is an excellent choice for waste collection.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[1]

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date of accumulation

      • The relevant hazard pictograms (e.g., irritant, environmental hazard)

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area. This area should be away from heat sources and incompatible materials.

    • The storage area should have secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Disposal of hazardous chemical waste must be handled by a licensed and certified environmental waste management company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and approved vendors for this purpose.

    • Provide the waste management company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid Place in a Labeled, Sealable, Compatible Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Leak-Proof, Compatible Container liquid_waste->containerize_liquid storage Store in a Designated Secure, Ventilated Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Waste Management Company contact_ehs->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup_spill Clean Spill Area & Dispose of Cleanup Materials as Hazardous Waste contain_spill->cleanup_spill report_spill Report Spill to Supervisor and EHS cleanup_spill->report_spill report_spill->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Methyl-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Methyl-1,7-naphthyridin-8(7H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be executed in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications
Eye/Face Protection Safety Goggles or Face ShieldShould conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant Gloves and Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile or neoprene gloves are recommended. Inspect gloves before use.
Respiratory Protection Not typically required under normal useIf dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.[1][2]

Health and Safety Information

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Fire Fighting Measures In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]

Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1][4]

  • Use non-sparking tools to prevent ignition.[4]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep away from heat and sources of ignition.[1][3]

Disposal Plan

Waste Disposal:

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not let this chemical enter the environment.[3] Sweep up and shovel into suitable containers for disposal.[3]

Experimental Workflow: Handling a Solid Chemical Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh the required amount of this compound B->C D Dissolve or use the compound in the experiment C->D E Decontaminate work surfaces D->E F Dispose of waste in designated chemical waste container E->F G Remove and properly dispose of PPE F->G

Caption: General workflow for safely handling a solid chemical compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.